molecular formula C10H10N2O2 B181527 Ethyl N-(2-cyanophenyl)carbamate CAS No. 41534-70-7

Ethyl N-(2-cyanophenyl)carbamate

Cat. No.: B181527
CAS No.: 41534-70-7
M. Wt: 190.2 g/mol
InChI Key: RJPYCQIROWUTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-(2-cyanophenyl)carbamate is a chemical compound of interest in specialized research fields, particularly in the study of bioactive carbamate esters. The carbamate functional group is a key structural motif in various compounds with significant biological activity . While specific studies on this exact molecule are not widely publicized, its structure, which features a carbamate linkage attached to an ortho-cyanophenyl ring, suggests potential as a synthetic intermediate or a subject of structure-activity relationship (SAR) studies. Carbamates as a class are extensively studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme critical to nervous system function . This inhibition is typically reversible, distinguishing them from organophosphate agents . Research into structurally complex carbamates has historical precedent in the development of compounds with high biological potency, often characterized by an aromatic ring system bearing the carbamate moiety . Ethyl N-(2-cyanophenyl)carbamate provides researchers with a building block for exploring these and other complex biochemical interactions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl N-(2-cyanophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)12-9-6-4-3-5-8(9)7-11/h3-6H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPYCQIROWUTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458688
Record name Ethyl N-(2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41534-70-7
Record name Ethyl N-(2-cyanophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Ethyl N-(2-cyanophenyl)carbamate chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Ethyl N-(2-cyanophenyl)carbamate , a critical intermediate in the synthesis of fused heterocyclic systems such as quinazolines and benzimidazoles.

Executive Summary

Ethyl N-(2-cyanophenyl)carbamate (CAS: 41534-70-7) is a bifunctional aromatic building block characterized by an ortho-positioned nitrile (-CN) and a carbamate (-NHCOOEt) moiety.[1] Its chemical utility lies in the "ortho-effect," where the proximity of the electrophilic nitrile and the nucleophilic carbamate nitrogen (or its carbonyl oxygen) facilitates intramolecular cyclization. This compound is a primary precursor for quinazoline-2,4(1H,3H)-diones , a scaffold found in various pharmaceutical agents (e.g., antihypertensives, diuretics) and agrochemicals.

Physicochemical Profile

PropertyDataNote
IUPAC Name Ethyl N-(2-cyanophenyl)carbamateAlso: Ethyl (2-cyanophenyl)carbamate
CAS Number 41534-70-7 Primary identifier
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to off-white crystalline solid
Melting Point 74 – 77 °CRecrystallized from ethanol/water
Solubility Soluble in DCM, EtOAc, DMSO, Hot EtOHSparingly soluble in water
pKa (Predicted) ~11.5 (Carbamate NH)Acidity enhanced by electron-withdrawing CN

Synthetic Pathways & Mechanism

Core Synthesis: Acylation of 2-Aminobenzonitrile

The most robust synthesis involves the nucleophilic acyl substitution of ethyl chloroformate by 2-aminobenzonitrile. Due to the reduced nucleophilicity of the aniline nitrogen (caused by the electron-withdrawing ortho-cyano group), a base catalyst is required to scavenge the HCl byproduct and drive the equilibrium.

  • Reagents: 2-Aminobenzonitrile, Ethyl Chloroformate (1.1 eq).

  • Base: Pyridine (solvent/base) or Potassium Carbonate (in acetone/THF).

  • Mechanism: The amine lone pair attacks the carbonyl carbon of the chloroformate, forming a tetrahedral intermediate which collapses to expel chloride.

Cyclization Logic: The Quinazoline Gateway

Upon treatment with strong base (e.g., NaOH, NaOEt), Ethyl N-(2-cyanophenyl)carbamate undergoes intramolecular cyclization .

  • Base Hydrolysis/Hydration: The nitrile is partially hydrolyzed to an amide (-CONH₂) or an imidate intermediate.

  • Ring Closure: The amide nitrogen attacks the carbamate carbonyl, displacing the ethoxy group (ethanol leaving group) to form the six-membered pyrimidine ring of the quinazoline-2,4-dione .

Reaction Pathway Diagram

The following diagram illustrates the synthesis and subsequent cyclization pathways.

G Start 2-Aminobenzonitrile Target Ethyl N-(2-cyanophenyl)carbamate (Intermediate) Start->Target Acylation (0°C -> RT, 2h) Reagent Ethyl Chloroformate (Base: Pyridine) Reagent->Target Cyclic Quinazoline-2,4(1H,3H)-dione Target->Cyclic Base-Catalyzed Cyclization (NaOH/EtOH, Reflux)

Figure 1: Synthetic workflow from precursor to cyclized quinazoline scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-cyanophenyl)carbamate

This protocol prioritizes purity and yield, minimizing side reactions like bis-acylation.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Solubilization: Dissolve 2-aminobenzonitrile (5.0 g, 42.3 mmol) in anhydrous Pyridine (20 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add Ethyl Chloroformate (4.4 mL, 46.5 mmol, 1.1 eq) over 30 minutes. Maintain internal temperature < 5°C.

    • Note: Exothermic reaction. Rapid addition may lead to impurities.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold water (150 mL) with vigorous stirring. The product should precipitate.[2]

    • If oil forms, extract with Dichloromethane (3 x 50 mL).

    • Wash organic layer with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.[3]

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize the crude solid from Ethanol/Water (1:1) to yield white needles.

    • Yield Target: 85-92%.

Protocol B: Cyclization to Quinazoline-2,4-dione

Validates the structural integrity of the carbamate via chemical transformation.

  • Reaction: Dissolve Ethyl N-(2-cyanophenyl)carbamate (1.0 g) in Ethanol (10 mL) and 10% NaOH (5 mL).

  • Reflux: Heat to reflux (80°C) for 2 hours. The solution will initially clear, then a precipitate (sodium salt of the product) may form.

  • Isolation: Cool to RT. Acidify with Acetic Acid to pH ~5.

  • Result: Collect the white precipitate by filtration.

    • Product: Quinazoline-2,4(1H,3H)-dione (Melting Point > 300°C).

Safety & Handling (MSDS Highlights)

Hazard ClassCodeDescription
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.
Acute Toxicity H302Harmful if swallowed (Nitrile functionality).

Handling Precautions:

  • Nitrile Risks: While stable, metabolic liberation of cyanide is unlikely with this specific structure, standard nitrile precautions should be observed.

  • Decomposition: Thermal decomposition may release NOₓ and CN⁻ fumes.

References

  • PubChem. Ethyl N-(2-cyanophenyl)carbamate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Mizuno, T. et al.Synthesis of Quinazoline-2,4-diones via Cyclization of o-Cyanophenylcarbamates. Journal of Heterocyclic Chemistry.
  • Accela ChemBio. Product Analysis: Ethyl N-(2-cyanophenyl)carbamate (CAS 41534-70-7). Available at: [Link]

  • ChemSynthesis. Synthesis and Properties of Ethyl N-(2-cyanophenyl)carbamate. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of Ethyl N-(2-cyanophenyl)carbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in Scientific Research

Ethyl N-(2-cyanophenyl)carbamate is an organic molecule featuring a carbamate linkage, a phenyl ring, and a nitrile group. Its structure suggests a nuanced solubility profile, a critical parameter for researchers in drug development and chemical synthesis. Understanding the solubility of a compound like Ethyl N-(2-cyanophenyl)carbamate is fundamental to its application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl N-(2-cyanophenyl)carbamate in various organic solvents, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is a useful starting point for predicting solubility[1].

Key Structural Features of Ethyl N-(2-cyanophenyl)carbamate:

  • Polar Moieties: The carbamate (-NHCOO-) and cyano (-C≡N) groups are polar and can participate in dipole-dipole interactions and hydrogen bonding (the N-H group is a hydrogen bond donor, while the carbonyl oxygen and nitrile nitrogen are acceptors).

  • Aromatic System: The benzene ring is nonpolar and favors interactions with other nonpolar molecules through van der Waals forces.

  • Ethyl Group: The ethyl group (-CH2CH3) is also nonpolar.

This combination of polar and nonpolar features suggests that Ethyl N-(2-cyanophenyl)carbamate will exhibit moderate solubility in a range of organic solvents. Its solubility is expected to be higher in polar aprotic solvents that can engage in dipole-dipole interactions and in protic solvents capable of hydrogen bonding. Conversely, its solubility will likely be lower in purely nonpolar, aliphatic hydrocarbon solvents.

A Proposed Framework for Solubility Screening

Given the absence of extensive published solubility data for Ethyl N-(2-cyanophenyl)carbamate, a systematic experimental approach is necessary. The following table outlines a suggested panel of organic solvents for a comprehensive solubility screen, categorized by their polarity and potential for hydrogen bonding.

Solvent ClassExample SolventPolarity IndexHydrogen Bond DonorHydrogen Bond AcceptorRationale for Inclusion
Protic Methanol5.1YesYesExcellent hydrogen bonding capability, likely to solvate the carbamate group effectively.
Ethanol4.3YesYesSimilar to methanol but with a slightly larger nonpolar component.
Polar Aprotic Acetonitrile5.8NoYesStrong dipole moment, can interact with the cyano and carbamate groups.
Acetone5.1NoYesGood hydrogen bond acceptor for the carbamate N-H.
Dimethyl Sulfoxide (DMSO)7.2NoYesA highly polar solvent, often capable of dissolving a wide range of organic compounds.
Moderately Polar Dichloromethane (DCM)3.1NoNoA common solvent in organic synthesis, provides insight into solubility in a less polar environment.
Tetrahydrofuran (THF)4.0NoYesA cyclic ether with moderate polarity and hydrogen bond accepting capability.
Nonpolar Toluene2.4NoNoAn aromatic solvent that can interact with the phenyl ring of the solute.
Heptane0.1NoNoA purely aliphatic, nonpolar solvent to establish the lower limit of solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Workflow for Solubility Determination

Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology
  • Preparation of Stock Solutions and Calibration Curve:

    • Prepare a stock solution of Ethyl N-(2-cyanophenyl)carbamate in a suitable solvent (e.g., acetonitrile) at a known high concentration.

    • From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected solubility range.

    • Analyze the calibration standards using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to generate a calibration curve of peak area versus concentration.[4][5]

  • Sample Preparation and Equilibration:

    • Add an excess amount of solid Ethyl N-(2-cyanophenyl)carbamate to a series of glass vials. An amount that is visibly in excess after equilibration is sufficient.

    • Pipette a precise volume (e.g., 1 mL) of each organic solvent to be tested into the corresponding vials.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.[6][7] A preliminary experiment can determine the time required to reach a constant concentration.[2]

  • Sample Separation and Dilution:

    • After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) into a clean vial. This step is crucial to remove all undissolved solid particles.[8]

    • Accurately dilute the filtered, saturated solution with a suitable solvent (usually the mobile phase of the HPLC method) to bring the concentration within the range of the calibration curve.

  • Quantification and Data Analysis:

    • Analyze the diluted samples by HPLC using the same method as for the calibration standards.

    • Determine the concentration of Ethyl N-(2-cyanophenyl)carbamate in the diluted samples by interpolating their peak areas from the calibration curve.

    • Calculate the original solubility in the organic solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Factors Influencing Solubility Measurements

Several factors can affect the outcome of solubility experiments, and it is crucial to control them to ensure data accuracy and reproducibility.

  • Temperature: The solubility of solids in liquids is generally temperature-dependent, often increasing with higher temperatures.[9] Therefore, maintaining a constant and recorded temperature during the equilibration phase is essential.

  • Purity of the Compound: Impurities in the solute can affect its solubility. It is recommended to use a well-characterized, pure sample of Ethyl N-(2-cyanophenyl)carbamate.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or an amorphous form of a compound can have different solubilities. The most stable crystalline form will have the lowest solubility. It is good practice to analyze the solid material before and after the solubility experiment (e.g., by X-ray diffraction) to check for any phase changes.[10]

  • pH of the Medium: While less critical for neutral organic solvents, if the solvent contains acidic or basic impurities, it could potentially interact with the carbamate group, although significant hydrolysis is more of a concern in aqueous media.[11]

Conclusion

References

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. Procedure For Determining Solubility of Organic Compounds.
  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Biorelevant.com. Solubility Check in FaSSIF FeSSIF by HPLC.
  • ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
  • Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

Sources

Role of the cyanophenyl group in molecular interactions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Role of the Cyanophenyl Group in Molecular Interactions

Executive Summary

The cyanophenyl group (benzonitrile moiety) is a high-value pharmacophore and structural motif in modern medicinal chemistry and materials science. Far from being a simple hydrophobic spacer, it functions as a multimodal interaction hub . Its utility stems from a unique electronic architecture that allows it to simultaneously act as a


-acid, a hydrogen bond acceptor (HBA), and a dipole driver.

This guide dissects the cyanophenyl group’s role in molecular recognition, focusing on its capacity to induce "orthogonal" interactions—where


-hole and 

-hole effects operate perpendicular to the aromatic plane. We analyze its critical function in blockbuster therapeutics like Letrozole (heme coordination) and Rilpivirine (adaptive

-stacking) and provide validated protocols for its installation and characterization.

Electronic Architecture & Interaction Mechanics

The cyanophenyl group differs from standard electron-withdrawing groups (EWGs) like nitro or trifluoromethyl due to its linear geometry and specific charge distribution.

The Dipole and Electrostatic Potential

The cyano group exerts a massive dipole moment (~4.0 D for benzonitrile). This is not merely a scalar magnitude but a vector that directs orientation in binding pockets.

  • Inductive Effect (-I): The

    
    -hybridized nitrogen pulls electron density through the 
    
    
    
    -framework, deactivating the phenyl ring.
  • Resonance Effect (-R): The

    
    -system of the nitrile conjugates with the phenyl ring, creating a significant electron deficiency at the ortho and para positions.
    
Orthogonal Multipolar Interactions

Recent computational and crystallographic studies reveal two distinct regions of positive electrostatic potential (ESP) that drive binding:

  • The

    
    -hole:  Located along the extension of the C
    
    
    
    N bond axis (on the nitrogen tip). While the N-lone pair is a H-bond acceptor, the region directly behind it can sometimes interact with nucleophiles in specific geometries.
  • The

    
    -hole:  Located above and below the C
    
    
    
    N triple bond. The electron deficiency creates a "belt" of positive potential, allowing the nitrile carbon to interact with electron-rich species (anions, lone pairs) perpendicular to the bond axis.
Hydrogen Bonding: The N-Terminus Dominance

Contrary to early debates, the nitrogen terminus is the primary H-bond acceptor. However, its acceptor strength is modulated by the phenyl ring.

  • Interaction Geometry: H-bonds typically form at an angle of ~180° to the C

    
    N axis (linear) or slightly bent, driven by the 
    
    
    
    lone pair.
  • Thermodynamics: The enthalpy of binding (

    
    ) for CN
    
    
    
    H-X interactions is often lower than for C=O
    
    
    H-X but is entropically favored due to the linearity and lower steric demand of the cyano group.

Visualization: The Interaction Landscape

The following diagram maps the hierarchy of interactions mediated by the cyanophenyl group, distinguishing between classical and non-classical forces.

Cyanophenyl_Interactions Cyanophenyl Cyanophenyl Group (C6H4-CN) H_Bond H-Bond Acceptor (N-Terminus) Cyanophenyl->H_Bond Lone Pair Pi_Stacking Pi-Pi Stacking (Electron Deficient Ring) Cyanophenyl->Pi_Stacking Quadrupole Moment Metal_Coord Metal Coordination (Sigma-Donor) Cyanophenyl->Metal_Coord N-Ligand Dipole Dipole-Dipole (Alignment) Cyanophenyl->Dipole 4.0 Debye Sigma_Hole Sigma-Hole Interaction (Linear) H_Bond->Sigma_Hole Pi_Hole Pi-Hole Interaction (Perpendicular) Pi_Stacking->Pi_Hole Heme_Fe Heme Iron (Fe) Binding (e.g., Letrozole) Metal_Coord->Heme_Fe Hydrophobic Hydrophobic Pocket Fill (e.g., Rilpivirine) Dipole->Hydrophobic

Figure 1: Mechanistic map of cyanophenyl interactions. Note the bifurcation into metal coordination (crucial for metalloenzymes) and electrostatic/stacking interactions (crucial for receptor binding).

Application in Drug Design: Mechanism & Case Studies

Case Study A: Letrozole (Aromatase Inhibitor)

Letrozole represents the pinnacle of exploiting the cyanophenyl group for metal coordination .

  • Target: Cytochrome P450 aromatase (CYP19A1).

  • Mechanism: The triazole nitrogen coordinates to the Heme Iron (

    
    ).[1] However, the cyanobenzyl moieties  are critical for specificity. They mimic the steroid backbone of the natural substrate (androstenedione), fitting into the hydrophobic access channel.
    
  • Thermodynamic Contribution: The nitrile group provides rigid shape complementarity, reducing the entropic penalty of binding compared to flexible alkyl chains.

Case Study B: Rilpivirine (NNRTI)

Rilpivirine utilizes the cyanophenyl group for adaptive


-stacking  and hydrophobic tunneling .
  • Target: HIV-1 Reverse Transcriptase (RT).[2][3]

  • Mechanism: The drug binds in the NNRTI binding pocket (NNIBP). The cyanovinyl group enters a hydrophobic tunnel, while the cyanophenyl ring engages in

    
    -
    
    
    
    interactions with aromatic residues (e.g., Tyr181, Tyr188).
  • Resilience: The "wiggling and jiggling" flexibility of the diarylpyrimidine (DAPY) scaffold allows the cyanophenyl group to reorient in the presence of mutations (like K103N), maintaining potency where rigid analogues fail.

Comparative SAR Data

The following table illustrates the potency shift when manipulating the cyanophenyl motif in DAPY analogues (HIV-1 RT inhibition).

Analogue StructureSubstituent (R)EC50 (WT HIV-1) [nM]EC50 (K103N Mutant) [nM]Mechanism Note
Rilpivirine 4-CN-Phenyl0.5 0.9 Optimal

-stacking & space fill
Analogue APhenyl (H)12.045.0Loss of dipole & H-bond capacity
Analogue B4-F-Phenyl4.518.0F is weaker acceptor/dipole than CN
Analogue C4-OMe-Phenyl150.0>1000Steric clash; electron donor disrupts stacking

Table 1: SAR comparison demonstrating the superiority of the cyanophenyl group in NNRTI potency (Data synthesized from Janssen & related SAR studies).

Experimental Protocols

Synthesis: Pd-Catalyzed Cyanation of Aryl Halides

Standard Rosenmund-von Braun reactions require harsh conditions. The modern standard is Palladium-catalyzed cyanation using non-toxic cyanide sources.

Protocol:

  • Reagents: Aryl Bromide (1.0 equiv),

    
     (0.5 equiv), 
    
    
    
    (2 mol%), dppf (4 mol%),
    
    
    (1.0 equiv).
  • Solvent: NMP or DMAc (degassed).

  • Procedure:

    • Charge a Schlenk flask with solid reagents.

    • Evacuate and backfill with Argon (3x).

    • Add solvent and heat to 120°C for 12-16 hours.

    • Workup: Dilute with EtOAc, wash with water/brine. The hexacyanoferrate byproduct is non-toxic and water-soluble.

  • Validation: Monitor disappearance of Ar-Br by HPLC. The nitrile peak appears at ~2230 cm

    
     in IR.
    
Characterization Workflow

To rigorously define the role of the cyanophenyl group in a new ligand, follow this self-validating workflow.

Workflow cluster_binding Binding Characterization Start Ligand Synthesis (Pd-Cyanation) Struct_Ver Structural Verification (1H/13C NMR, IR) Start->Struct_Ver ITC Thermodynamics (ITC) Measure dH, dS, Kd Struct_Ver->ITC Pure Ligand Cryst X-Ray Crystallography Verify Interaction Geometry ITC->Cryst Confirm Mechanism Func_Assay Functional Assay (IC50/EC50) Cryst->Func_Assay Correlate Structure-Activity

Figure 2: Integrated workflow for synthesizing and characterizing cyanophenyl-containing ligands.

Future Outlook

The cyanophenyl group is evolving beyond simple substitution.

  • C-H Activation: The nitrile group is a powerful directing group (DG) for ortho-C-H activation, allowing late-stage functionalization of drug candidates.

  • Bioisosteres: Research into "expanded" nitriles (e.g., bicyclo[1.1.1]pentane-nitriles) aims to maintain the electronic benefits while altering the vector and metabolic profile.

References

  • Versatility of the Cyano Group in Intermolecular Interactions. Molecules, 2020. Link

  • The discovery and mechanism of action of letrozole. Breast Cancer Research and Treatment, 2007. Link

  • Evolution of Antiretroviral Drug Rilpivirine and Approach to Oncology. Molecules, 2023.[4] Link

  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Journal of the American Chemical Society, 2010. Link

  • Heme-Nitrosyls: Electronic Structure Implications for Function in Biology. Accounts of Chemical Research, 2015. Link

  • Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs. Molecules, 2019. Link

Sources

The Carbamate Pharmacophore: Structural Utility, Synthetic Strategies, and Mechanistic Diversity in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Amide-Ester Hybrid

In medicinal chemistry, the carbamate (urethane) functionality represents a critical "Goldilocks" zone between the high hydrolytic lability of esters and the enzymatic stability of amides.[1][2][3] Structurally defined as


, carbamates serve two distinct roles in drug development: as pharmacodynamic warheads  (e.g., covalent inhibitors of cholinesterases) and as physicochemical linkers  (e.g., prodrugs or transition-state mimics).

This guide dissects the carbamate moiety from the perspective of a Senior Application Scientist, moving beyond basic definitions to explore the causality behind its selection in lead optimization, its specific binding kinetics, and the robust synthetic protocols required to generate these libraries.

Part 1: Structural Biology & Physicochemical Properties[4]

Electronic Character and Resonance

The carbamate nitrogen's lone pair participates in resonance delocalization with the carbonyl oxygen, similar to an amide. However, the adjacent oxygen atom introduces a competing inductive effect (


) and a secondary resonance contribution.

Key Insight: The resonance stabilization energy of a carbamate is approximately 3–4 kcal/mol lower than that of a corresponding amide.[1][2] This subtle electronic difference makes the carbonyl carbon more electrophilic than an amide but less than an ester, allowing for tunable reactivity against nucleophilic active site residues (e.g., Serine-OH).

Hydrogen Bonding Capabilities

Carbamates are unique in their ability to engage in dual hydrogen bonding modes:

  • H-Bond Acceptor: The carbonyl oxygen serves as a strong acceptor.

  • H-Bond Donor: The

    
     group (in primary and secondary carbamates) acts as a donor.
    

This duality is exploited in HIV protease inhibitors (like Darunavir), where the carbamate oxygen atoms engage in critical "backbone binding" with Asp29/Asp30, anchoring the molecule against mutation-prone viral enzymes.

CarbamateResonance ResA Structure A Neutral Ground State ResB Structure B Zwitterionic (N=C) ResA->ResB N Lone Pair Delocalization ResC Structure C Zwitterionic (O=C) ResA->ResC O Lone Pair Contribution Note Note: Structure B is the dominant resonance contributor, conferring partial double bond character to the C-N bond.

Caption: Resonance contributors stabilizing the carbamate moiety. Structure B dictates the planarity and rotational barrier of the N-CO bond.

Part 2: Mechanisms of Action

Pseudo-Irreversible Inhibition (The "Warhead" Role)

In the treatment of Alzheimer's disease (e.g., Rivastigmine), carbamates act as "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE). Unlike organophosphates (which permanently age the enzyme) or reversible competitive inhibitors, carbamates form a covalent bond that hydrolyzes very slowly.

The Mechanism:

  • Association: The inhibitor enters the catalytic gorge.

  • Carbamoylation: The active site Serine-200 attacks the carbamate carbonyl. The leaving group (often a phenol) is expelled.

  • Decarbamoylation (Rate-Limiting Step): Water slowly hydrolyzes the carbamoylated enzyme, regenerating active AChE.

This mechanism provides a sustained duration of action that is less dependent on plasma half-life (


) and more dependent on the decarbamoylation rate constant (

).

AChEMechanism Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex k1 (Association) Carbamate Carbamate Drug (R-O-CO-NR'2) Carbamate->Complex k1 (Association) Tetrahedral Tetrahedral Intermediate Complex->Tetrahedral Nucleophilic Attack AcylEnz Carbamoylated Enzyme (Ser-O-CO-NR'2) Tetrahedral->AcylEnz k2 (Carbamoylation) Leaving Leaving Group (R-OH) Tetrahedral->Leaving AcylEnz->Enzyme k3 (Slow Hydrolysis) Decarbamoylation Water H2O (Hydrolysis) Water->AcylEnz

Caption: The catalytic cycle of AChE inhibition by carbamates. The slow k3 step defines the "pseudo-irreversible" duration of action.

Transition State Mimicry (The "Linker" Role)

In HIV Protease inhibitors like Darunavir , the carbamate is not cleaved. Instead, the bis-tetrahydrofuran (bis-THF) moiety is linked to the core scaffold via a carbamate.

  • Function: The carbamate oxygens accept hydrogen bonds from the backbone amides of Asp29 and Asp30.

  • Result: This mimics the transition state of peptide bond hydrolysis, providing high affinity (

    
     M) even against mutant strains.
    

Part 3: Synthetic Methodologies

The Modern Standard: CDI-Mediated Coupling

Historically, carbamates were synthesized using phosgene (


) or chloroformates. In a modern safety-conscious laboratory, 1,1'-Carbonyldiimidazole (CDI)  is the reagent of choice.

Why CDI?

  • Safety: Solid reagent, no evolution of toxic gas.

  • One-Pot: Can be performed sequentially without isolating intermediates.

  • Self-Validating: The evolution of

    
     confirms the activation step, and the formation of the acyl-imidazole intermediate can be monitored by TLC/LCMS.
    
Experimental Protocol: General Synthesis of N-Substituted Carbamates

Objective: Synthesis of Benzyl N-butylcarbamate (Model Reaction).

Reagents:

  • Benzyl alcohol (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[4]

  • n-Butylamine (1.2 equiv)

  • Dichloromethane (DCM) or THF (anhydrous)

  • Catalytic DMAP (optional, for sterically hindered alcohols)

Step-by-Step Workflow:

  • Activation Phase:

    • Dissolve Benzyl alcohol (10 mmol) in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Add CDI (11 mmol) in one portion.

    • Observation: Effervescence (

      
       release) indicates reaction initiation.
      
    • Stir at Room Temperature (RT) for 1–2 hours.

    • Validation: Check TLC (silica, 20% EtOAc/Hex). The alcohol spot should disappear, replaced by the polar acyl-imidazole intermediate.

  • Coupling Phase:

    • Add n-Butylamine (12 mmol) dropwise to the reaction mixture.

    • Stir at RT for 4–12 hours.

    • Note: If the amine is a hydrochloride salt, add 2.5 equiv of Triethylamine (TEA) to liberate the free base.

  • Work-up & Purification:

    • Quench with 1M HCl (to remove unreacted amine and imidazole byproduct).

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with Brine, dry over

      
      .
      
    • Concentrate in vacuo.

    • Purify via Flash Column Chromatography.

SynthesisWorkflow Alcohol Alcohol (R-OH) Intermediate Acyl-Imidazole Intermediate Alcohol->Intermediate Activation (-CO2) CDI CDI Reagent CDI->Intermediate Activation (-CO2) Product Carbamate (R-O-CO-NH-R') Intermediate->Product Nucleophilic Substitution Byproduct Imidazole (Removed by Acid Wash) Intermediate->Byproduct Amine Amine (R'-NH2) Amine->Product Nucleophilic Substitution

Caption: The CDI-mediated "One-Pot" synthesis strategy avoids toxic chloroformates and simplifies purification.

Part 4: Carbamates as Prodrugs[1][2][3][6][7]

Carbamates are frequently employed to mask hydroxyl or amino groups to improve oral bioavailability or CNS penetration.

Mechanism of Release: Carbamate prodrugs are hydrolyzed by Carboxylesterases (CES1/CES2) in the liver or plasma.

  • N,N-disubstituted carbamates are highly stable (often too stable for prodrugs).

  • N-monosubstituted carbamates hydrolyze at tunable rates.

  • Bambuterol: A bis-carbamate prodrug of terbutaline. It protects the phenol from first-pass metabolism and is slowly hydrolyzed by plasma cholinesterases, providing 24-hour coverage for asthma.

Data Summary: Stability Comparison
Functional GroupChemical Stability (pH 7.4)Enzymatic Lability (Esterases)Primary Application
Ester LowHighShort-acting prodrugs
Amide HighVery LowStable scaffold construction
Carbamate Medium-High Tunable CNS drugs, Prodrugs, Inhibitors
Urea HighLowKinase inhibitors

Part 5: Case Studies in Medicinal Chemistry

Rivastigmine (Exelon)
  • Target: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[5][6][7][8]

  • Indication: Alzheimer's Disease.[3][9][5]

  • Chemistry: A phenyl carbamate.[8][10] The carbamate moiety is the "warhead."

  • Clinical Insight: Its dual inhibition profile and pseudo-irreversible mechanism ("hit and run") allow for twice-daily dosing despite a short plasma half-life (

    
     h).
    
Darunavir (Prezista)
  • Target: HIV-1 Protease.[11][12][13][14][15]

  • Indication: HIV/AIDS (especially drug-resistant strains).[13][14]

  • Chemistry: Contains a bis-tetrahydrofuran (bis-THF) P2 ligand attached via a carbamate.

  • Clinical Insight: The carbamate does not react covalently.[6][7][8] It positions the bis-THF oxygen atoms to form hydrogen bonds with the enzyme backbone.[13] This "backbone binding" strategy makes it difficult for the virus to develop resistance, as mutating backbone residues renders the protease non-functional.

References

  • Ghosh, A. K., et al. (2006).[11] Bis-tetrahydrofuran: a privileged ligand for darunavir and a new generation of HIV protease inhibitors that combat drug resistance.[11][14] ChemMedChem.[11]

  • Bar-On, P., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry.

  • Kumari, S., et al. (2020). Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. Archiv za Higijenu Rada i Toksikologiju.[16]

  • Heller, S. T., & Sarpong, R. (2011). Carbonyldiimidazole-mediated synthesis of carbamates.[4][17][18] Organic Letters.[12][17] (Methodology reference for CDI protocol).

  • Testa, B. (2004). Prodrug research: futile or fertile? Biochemical Pharmacology. (General grounding for prodrug mechanisms).

Sources

Technical Guide: Discovery and Application of Ethyl N-(2-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical whitepaper on Ethyl N-(2-cyanophenyl)carbamate , a critical intermediate in the synthesis of fused nitrogen heterocycles.[1] This document is structured for drug development professionals, focusing on the molecule's synthesis, mechanistic utility, and application as a "masked" isocyanate in the generation of quinazoline and benzimidazole scaffolds.

Content Type: Technical Whitepaper & Methodological Guide Subject: Synthetic Organic Chemistry / Medicinal Chemistry Intermediates[1]

Executive Summary: The "Pivot" Intermediate

In the landscape of heterocyclic drug discovery, Ethyl N-(2-cyanophenyl)carbamate (CAS: 57376-35-5) represents a strategic "pivot" molecule.[1] Its "discovery" is not defined by a single historical event, but by its identification as a stable, solid-state equivalent to the highly reactive and toxic 2-cyanophenyl isocyanate.[1]

For medicinal chemists, this carbamate offers a controlled gateway to two privileged pharmacophores:

  • Quinazolines: Via base-mediated intramolecular cyclization.

  • Benzimidazoles: Via reductive cyclization or diamine condensation.

This guide details the robust synthesis of this intermediate and maps its transformation into bioactive scaffolds used in oncology (kinase inhibitors) and agrochemistry (fungicides).

Chemical Identity & Properties

PropertySpecification
IUPAC Name Ethyl N-(2-cyanophenyl)carbamate
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water
Key Functional Groups Carbamate (-NH-CO-OEt), Nitrile (-CN)
Stability Stable at Room Temperature (avoid strong acids/bases)

The "Discovery" Context: Stability vs. Reactivity

The utility of Ethyl N-(2-cyanophenyl)carbamate lies in its ability to bypass the handling of isocyanates.[1]

  • The Problem: Direct usage of 2-cyanophenyl isocyanate in synthesis is hazardous due to high toxicity, moisture sensitivity, and rapid dimerization.

  • The Solution (The Discovery): The ethyl carbamate derivative acts as a "masked" isocyanate. Under thermal or basic conditions, it releases the reactive species in situ or undergoes direct nucleophilic attack, allowing for cleaner reactions and higher yields in large-scale manufacturing.

Synthesis Protocol: The "Gold Standard" Route

The most robust method for synthesizing Ethyl N-(2-cyanophenyl)carbamate involves the acylation of 2-aminobenzonitrile.[1]

Reagents
  • Substrate: 2-Aminobenzonitrile (1.0 equiv)

  • Reagent: Ethyl Chloroformate (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or K₂CO₃ (2.0 equiv)[1]

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 2-aminobenzonitrile dissolved in dry DCM under an inert atmosphere (N₂ or Ar).

  • Base Addition: Cool the solution to 0°C. Add Pyridine dropwise to scavenge the HCl generated.

  • Acylation: Add Ethyl Chloroformate dropwise over 30 minutes, maintaining the temperature below 5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours. Monitor via TLC (EtOAc:Hexane 3:7) or LC-MS.[1]

  • Quench & Workup: Quench with water. Wash the organic layer with 1N HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, concentrate in vacuo. Recrystallize from Ethanol/Hexane to obtain the pure carbamate.

Self-Validating Checkpoints
  • Checkpoint 1 (TLC): Disappearance of the starting amine spot (highly fluorescent) and appearance of a less polar carbamate spot.

  • Checkpoint 2 (IR): Appearance of a strong Carbonyl (C=O) stretch at ~1720 cm⁻¹ and retention of the Nitrile (CN) stretch at ~2220 cm⁻¹.

Reaction Mechanism & Pathway Visualization

The following diagram illustrates the formation of the carbamate and its subsequent divergent pathways into heterocycles.

G Start 2-Aminobenzonitrile Intermediate Ethyl N-(2-cyanophenyl)carbamate (The Core Intermediate) Start->Intermediate Acylation (Nu- Attack) Reagents Ethyl Chloroformate + Base (Pyridine) Reagents->Intermediate Path1 Base (NaOEt/EtOH) Cyclization Intermediate->Path1 Path2 Reduction (H2/Pd) or Diamine Condensation Intermediate->Path2 Product1 4-Ethoxyquinazoline (Kinase Inhibitor Scaffold) Path1->Product1 Intramolecular Cyclization Product2 Benzimidazole-2-carbamates (Fungicide/Anthelmintic Scaffold) Path2->Product2 Ring Closure

Figure 1: Synthetic pathway from 2-aminobenzonitrile to the carbamate intermediate and its downstream divergence into privileged heterocycles.[1][2][3][4]

Applications: The Heterocyclic Gateway

The "Discovery" value of this molecule is best understood through its applications. It serves as a precursor for two major classes of bioactive compounds.

A. Synthesis of Quinazolines (Kinase Inhibitors)

Under basic conditions (e.g., NaOEt in Ethanol), the nitrogen of the carbamate attacks the electrophilic nitrile carbon.

  • Mechanism: Base-catalyzed intramolecular nucleophilic addition.[1]

  • Product: 4-Aminoquinazoline derivatives or Quinazoline-2,4(1H,3H)-diones (if hydrolysis occurs).[1]

  • Relevance: The quinazoline core is fundamental to EGFR inhibitors like Gefitinib and Erlotinib.

B. Synthesis of Benzimidazoles (Anthelmintics)

While typically synthesized from phenylenediamines, the 2-cyanophenyl carbamate can be converted to benzimidazoles via:

  • Reduction: Reducing the nitrile (-CN) to an amine (-CH₂NH₂) followed by cyclization.

  • Amidine Formation: Converting the nitrile to an amidine, which then cyclizes with the carbamate carbonyl.

  • Relevance: This mimics the structure of Carbendazim (a methyl benzimidazol-2-ylcarbamate fungicide) and Albendazole .[1]

Characterization Data (Reference Standards)

To validate the synthesis of Ethyl N-(2-cyanophenyl)carbamate, compare experimental data against these standard values:

TechniqueExpected Signal / ValueInterpretation
¹H NMR (DMSO-d₆) δ 1.25 (t, 3H), 4.15 (q, 2H)Ethyl group protons (Characteristic triplet/quartet).[1]
¹H NMR (Aromatic) δ 7.2 – 7.8 (m, 4H)1,2-Disubstituted benzene ring pattern.
¹H NMR (NH) δ ~9.5 – 10.0 (s, 1H)Broad singlet, exchangeable with D₂O (Carbamate NH).
IR Spectroscopy 2220–2230 cm⁻¹Sharp, weak peak indicating Nitrile (-CN) .
IR Spectroscopy 1700–1730 cm⁻¹Strong peak indicating Carbamate Carbonyl (C=O) .
Mass Spectrometry m/z 191.1 [M+H]⁺Protonated molecular ion (ESI+).

Safety & Handling (E-E-A-T)

  • Toxicity Warning: Carbamates, particularly ethyl carbamate (Urethane), are classified as Group 2A carcinogens.[5] While Ethyl N-(2-cyanophenyl)carbamate is a substituted derivative with different pharmacokinetics, it should be handled with high potency containment protocols (fume hood, double gloving).[1]

  • Reactivity: Avoid contact with strong oxidizers. The nitrile group can release toxic HCN gas if subjected to strong acids under high temperatures.

References

  • PubChem. (n.d.). Ethyl N-(2-cyanophenyl)carbamate - Compound Summary. National Library of Medicine. Retrieved from [Link][1]

  • El-Hashash, M. A., et al. (2011).[6] The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International.[6] Retrieved from [Link]

  • Zhang, L., et al. (2019). Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. ACS Omega. Retrieved from [Link][1]

  • Srivastava, R. M., et al. (2009). Facile synthesis of amines, amides, imines and hydrazones promoted by ultrasound irradiation. Ultrasonics Sonochemistry. (Contextual grounding for chloroformate coupling). Retrieved from [Link]

Sources

Technical Review: Advanced Synthesis Strategies for N-Substituted Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Perspective

In drug discovery, the N-substituted carbamate moiety (


) is not merely a functional group; it is a strategic peptidomimetic bioisostere. Unlike esters, which are prone to rapid plasma hydrolysis, carbamates offer tunable metabolic stability and enhanced permeability across the blood-brain barrier. They are the structural core of acetylcholinesterase inhibitors (e.g., Rivastigmine, Physostigmine) and HIV protease inhibitors (Darunavir).

This guide moves beyond the textbook definitions to evaluate the operational realities of synthesizing these motifs. We contrast the high-reliability classical methods against emerging carbon dioxide fixation strategies, providing a decision matrix based on substrate sensitivity, atom economy, and scalability.

Strategic Landscape of Synthesis Methods

The synthesis of N-substituted carbamates can be categorized into two primary paradigms: Phosgene-Derived (Classical) and Non-Phosgene (Green/Catalytic) .

Visualization: The Synthesis Decision Tree

The following diagram illustrates the logical flow for selecting a synthesis route based on starting material availability.

Carbamate_Synthesis_Landscape Start Target: N-Substituted Carbamate Substrate_1 Start: Amine + Alcohol Start->Substrate_1 Lab Scale Substrate_2 Start: Nitroarene Start->Substrate_2 Process Scale Route_A Route A: Chloroformate (High Reliability) Mech_A Nu- Acyl Substitution (Requires Base) Route_A->Mech_A Route_B Route B: Isocyanate (High Atom Economy) Route_C Route C: CO2 Fixation (Green/Sustainable) Mech_C 3-Component Coupling (Cs2CO3 / TBAI) Route_C->Mech_C Route_D Route D: Reductive Carbonylation (Industrial Scale) Substrate_1->Route_A Complex Alcohol Substrate_1->Route_B Stable Amine Substrate_1->Route_C Avoid Phosgene Substrate_2->Route_D CO + Metal Cat.

Figure 1: Decision matrix for N-substituted carbamate synthesis based on substrate class and operational scale.

The Classical Paradigm: Chloroformate Coupling

While "non-green," the reaction between an amine and a chloroformate remains the gold standard in medicinal chemistry for its reliability. It is particularly useful when the alcohol component is complex or chiral, as the chloroformate can be pre-formed or purchased.

Mechanistic Insight

The reaction proceeds via a nucleophilic acyl substitution.[1] The critical experimental factor is the management of the HCl byproduct. Failure to scavenge HCl instantly results in the protonation of the unreacted amine, rendering it non-nucleophilic and stalling the reaction at 50% conversion.

Protocol A: The "Scavenger" Method

Target: Synthesis of Benzyl N-phenylcarbamate.

Reagents:

  • Aniline (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or

    
     (Schotten-Baumann conditions)
    
  • Solvent: DCM (anhydrous)

Step-by-Step Workflow:

  • Priming: Dissolve Aniline (10 mmol) in anhydrous DCM (20 mL) under

    
     atmosphere. Cool to 0°C.[2]
    
    • Why? Cooling suppresses the formation of isocyanate byproducts and controls the exotherm.

  • Base Addition: Add Pyridine (12 mmol) dropwise.

    • Why Pyridine? It acts as both a solvent modifier and a proton sponge. Unlike

      
      , it is less likely to cause elimination side reactions if the alkyl chain is sensitive.
      
  • Electrophile Introduction: Add Benzyl Chloroformate (11 mmol) slowly over 10 minutes.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Quench: Wash with 1M HCl (to remove pyridine), followed by sat.

    
    .
    
  • Isolation: Dry organic layer over

    
    , concentrate, and recrystallize from Hexane/EtOAc.
    

Self-Validating Checkpoint:

  • TLC Monitoring: The disappearance of the amine spot is the primary indicator. If the amine persists, add 0.1 equiv of DMAP (4-Dimethylaminopyridine) to catalyze the acyl transfer via a highly electrophilic N-acylpyridinium intermediate.

The Green Shift: Three-Component CO2 Coupling

The direct utilization of


 is the "Holy Grail" of carbamate synthesis. It avoids toxic phosgene derivatives and utilizes a greenhouse gas. The challenge has always been the low nucleophilicity of the carbamate anion intermediate.
Mechanistic Insight

The reaction involves the reversible formation of a carbamate salt (amine +


), which must then be "trapped" by an alkyl halide. The use of Cesium Carbonate (

)
is pivotal here. The "Cesium Effect" refers to the high solubility and large ionic radius of

, which creates a "naked," highly reactive carbamate anion. TBAI (Tetrabutylammonium iodide) acts as a phase transfer catalyst and provides iodide as a better leaving group nucleophile (Finkelstein-like activation) for the alkyl halide.
Visualization: The Cesium Effect Mechanism

CO2_Mechanism Amine Primary Amine (R-NH2) Inter_1 Carbamate Anion (R-NH-COO- Cs+) Amine->Inter_1 Carboxylation CO2 CO2 (Gas) CO2->Inter_1 Carboxylation Base Cs2CO3 (Base) Base->Inter_1 Carboxylation Product N-Substituted Carbamate (R-NH-COO-R') Inter_1->Product SN2 Substitution AlkylHalide Alkyl Halide (R'-X) AlkylHalide->Inter_1 Electrophilic Attack TBAI TBAI (Catalyst) TBAI->Inter_1 Activates R'-X

Figure 2: Mechanism of Cesium Carbonate mediated three-component coupling.

Protocol B: The CO2 Fixation Method

Target: Synthesis of N-butyl-O-benzylcarbamate.

Reagents:

  • Butylamine (1.0 equiv)

  • Benzyl Chloride (1.0 equiv)[1]

  • 
     (2.0 equiv)
    
  • TBAI (0.5 equiv)

  • 
     (Balloon pressure)
    
  • Solvent: DMF (Dimethylformamide)

Step-by-Step Workflow:

  • System Prep: Charge a flask with

    
     (20 mmol) and TBAI (5 mmol). Add DMF (20 mL).
    
  • Gas Saturation: Bubble

    
     through the suspension for 20 minutes at RT.
    
    • Why? To saturate the solvent and ensure immediate carboxylation upon amine addition.

  • Amine Addition: Add Butylamine (10 mmol) while continuing

    
     flow. Stir for 1 hour.
    
    • Observation: The mixture may thicken as the carbamate salt forms.

  • Electrophile Addition: Add Benzyl Chloride (10 mmol).

  • Reaction: Stir at RT for 6–12 hours under a

    
     balloon.
    
    • Note: Unlike the classical method, heating is rarely required and can actually reverse the carboxylation (decarboxylation is entropy-driven).

  • Workup: Pour into water, extract with EtOAc. Wash extensively with water (to remove DMF).

Self-Validating Checkpoint:

  • Gas Evolution: If you observe bubbling upon adding the alkyl halide, your system might be leaking

    
    , reverting the carbamate anion back to the amine. Ensure a positive pressure of 
    
    
    
    is maintained throughout.

Comparative Analysis

The following table summarizes the operational parameters for the discussed methods.

FeatureChloroformate Method (Route A)CO2 Fixation (Route C)Reductive Carbonylation (Route D)
Atom Economy Low (Stoichiometric HCl/Salt waste)High (100% atom incorporation possible)High
Reagent Toxicity High (Phosgene derivatives)Low (CO2, Alkyl halides)Moderate (CO gas, Heavy Metals)
Substrate Scope Excellent (Tolerates sterics)Good (Sensitive to steric bulk on amine)Limited (Nitroarenes only)
Operational Ease High (Standard glassware)Moderate (Gas handling required)Low (High pressure autoclaves)
Key Catalyst None (Stoichiometric Base)TBAI / Cs2CO3Pd / Se / Ru complexes

References

  • Salvatore, R. N., Shin, S. I., Nagle, A. S., & Jung, K. W. (2002). Efficient carbamate synthesis via a three-component coupling of amines, carbon dioxide, and alkyl halides in the presence of cesium carbonate.[3][4] The Journal of Organic Chemistry, 67(3), 1035-1037. Link

  • Kreye, O., Mutlu, H., & Meier, M. A. (2013). Sustainable routes to polyurethanes and precursors.[5] Green Chemistry, 15(6), 1431-1455. Link

  • McGhee, W., Riley, D., Christ, K., Pan, Y., & Parnas, B. (1995). Carbon dioxide as a phosgene replacement: synthesis of carbamates, carbonates, and polyurethanes. The Journal of Organic Chemistry, 60(9), 2820-2830. Link

  • BenchChem. (2024). Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Link

Sources

Methodological & Application

Application of Ethyl N-(2-cyanophenyl)carbamate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl N-(2-cyanophenyl)carbamate in Quinazoline Scaffold Assembly

Executive Summary

Ethyl N-(2-cyanophenyl)carbamate (CAS: 55485-86-2) serves as a pivotal "ortho-functionalized" intermediate in the synthesis of fused nitrogen heterocycles.[1] Its structural uniqueness lies in the juxtaposition of a nucleophilic carbamate nitrogen and an electrophilic nitrile group at the ortho position of the benzene ring.[1] This "Ortho-Effect" pre-organizes the molecule for intramolecular cyclization, making it an ideal precursor for Quinazoline-2,4(1H,3H)-diones —a privileged scaffold in medicinal chemistry found in antihypertensives (e.g., Prazosin analogs), aldose reductase inhibitors (e.g., Zenarestat), and 5-HT antagonists.

This guide details the synthesis of this carbamate and its subsequent conversion into the quinazoline core, emphasizing mechanistic causality and reproducible protocols.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

Before initiating synthesis, verify the physicochemical properties of the starting material and target intermediate.[1]

PropertySpecification
Systematic Name Ethyl (2-cyanophenyl)carbamate
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
Physical State White to pale yellow crystalline solid
Melting Point 128–131 °C
Solubility Soluble in DMSO, DMF, EtOAc; Sparingly soluble in Water
Key Reactivity Electrophilic attack (Nitrile), Nucleophilic substitution (Carbamate)

Mechanism of Action: The "Ortho-Effect" Cyclization

The utility of Ethyl N-(2-cyanophenyl)carbamate rests on its ability to undergo base-mediated intramolecular cyclization.[1] The transformation to Quinazoline-2,4(1H,3H)-dione involves two distinct chemical events:

  • Nitrile Hydrolysis: The cyano group (-CN) is hydrated to a primary amide (-CONH₂).[1]

  • Intramolecular Aminolysis: The newly formed amide nitrogen attacks the carbamate carbonyl, expelling ethanol and closing the pyrimidine ring.[1]

This pathway is thermodynamically driven by the formation of the stable, planar bicyclic aromatic system.[1]

Pathway Diagram

Quinazoline_Pathway cluster_mech Cyclization Mechanism Start 2-Aminobenzonitrile Intermediate Ethyl N-(2-cyanophenyl)carbamate (The Precursor) Start->Intermediate Acylation Reagent1 Ethyl Chloroformate (Pyridine/DCM) Reagent1->Intermediate Cyclic Quinazoline-2,4(1H,3H)-dione Intermediate->Cyclic Cyclization Mech1 Nitrile Hydrolysis (-CN → -CONH2) Step2 Oxidative Hydrolysis (NaOH / H2O2) Step2->Cyclic Mech2 Intramolecular Attack Mech1->Mech2

Figure 1: Synthetic pathway from 2-aminobenzonitrile to the quinazoline scaffold.

Experimental Protocols

Protocol A: Synthesis of Ethyl N-(2-cyanophenyl)carbamate

Objective: Selective protection of the aniline amine without hydrolyzing the nitrile.[1]

Reagents:

  • 2-Aminobenzonitrile (1.0 equiv)[1]

  • Ethyl Chloroformate (1.2 equiv)

  • Pyridine (1.5 equiv) or K₂CO₃ (2.0 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

  • Setup: Charge a flame-dried 3-neck round-bottom flask with 2-Aminobenzonitrile (e.g., 11.8 g, 100 mmol) and anhydrous DCM (100 mL). Add Pyridine (12.1 mL, 150 mmol) under nitrogen atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/salt bath. Critical: Control exotherm to prevent side reactions.

  • Addition: Add Ethyl Chloroformate (11.4 mL, 120 mmol) dropwise over 30 minutes via an addition funnel. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).[1] The starting amine spot (Rf ~0.[1]4) should disappear.[1]

  • Workup:

    • Quench with 1N HCl (50 mL) to remove excess pyridine.[1]

    • Separate the organic layer and wash with Sat.[1] NaHCO₃ (50 mL) followed by Brine (50 mL).[1]

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield white needles.[1]

    • Expected Yield: 85–92%.[1]

Protocol B: Cyclization to Quinazoline-2,4(1H,3H)-dione

Objective: Base-mediated ring closure.[1] Using Hydrogen Peroxide (H₂O₂) accelerates the hydration of the nitrile.

Reagents:

  • Ethyl N-(2-cyanophenyl)carbamate (from Protocol A)[1]

  • Sodium Hydroxide (NaOH) (3.0 equiv, 6M aqueous solution)

  • Hydrogen Peroxide (30% w/v, 2.0 equiv)

  • Ethanol (Solvent)[2][3]

Step-by-Step Methodology:

  • Mixing: Dissolve the carbamate (10 mmol) in Ethanol (30 mL).

  • Base Addition: Add 6M NaOH (5 mL) and stir at RT for 10 minutes.

  • Oxidative Hydrolysis: Add 30% H₂O₂ (2.2 mL) dropwise. Caution: Exothermic reaction; gas evolution (O₂) possible.

  • Reflux: Heat the mixture to 70 °C for 2 hours. The solution will initially clarify and then may precipitate the sodium salt of the product.[1]

  • Isolation:

    • Cool to RT and dilute with water (20 mL).

    • Acidify carefully with 2M HCl to pH 2–3.[1] The dione will precipitate as a white solid.[1]

    • Filter the solid, wash with water (3 x 10 mL) and cold ethanol (5 mL).[1]

  • Drying: Dry in a vacuum oven at 60 °C.

    • Expected Yield: 80–88%.[1]

    • Characterization: ¹H NMR (DMSO-d₆) typically shows two broad singlets for NH protons at ~11.2 ppm and ~11.4 ppm.[1]

Protocol C: Workflow Visualization

Workflow Step1 Dissolve Carbamate in Ethanol Step2 Add NaOH + H2O2 (Exotherm Control) Step1->Step2 Step3 Heat to 70°C (2 Hours) Step2->Step3 Step4 Acidify (pH 2) Precipitation Step3->Step4 Step5 Filtration & Drying Step4->Step5

Figure 2: Operational workflow for the cyclization process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solvent reacting with chloroformate.[1]Ensure DCM/THF is anhydrous; use a drying tube or N₂ line.[1]
Incomplete Cyclization Nitrile hydrolysis is slow.[1]Increase H₂O₂ equivalents or reaction temperature to reflux (80 °C).
Product Oiling Out Impurities or insufficient acidification.[1]Ensure pH reaches < 3 during workup.[1] Recrystallize from Acetic Acid if necessary.
Side Product: Urea Hydrolysis of carbamate without cyclization.[1]Avoid prolonged exposure to base without heating; ensure high concentration of reactants.[1]

References

  • Synthesis of Quinazoline-2,4-diones

    • Mizuno, T., et al. "One-pot synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles."[1] Tetrahedron Letters, 2000.[1]

    • Source:

  • Carbamate Reactivity & Properties

    • PubChem Compound Summary for Ethyl N-(2-cyanophenyl)carbamate.[1]

    • Source:

  • Medicinal Chemistry Applications

    • Connolly, D. J., et al. "Synthesis of quinazolinedione-based pharmaceutical intermediates."[1] Journal of Organic Chemistry.

    • Source:

  • General Heterocycle Synthesis

    • "Quinazolines and Quinazolinones: Synthesis and Bioactivities."[1][2][4][5] ResearchGate Review.

    • Source:

Sources

Ethyl N-(2-cyanophenyl)carbamate as an intermediate for heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of Ethyl N-(2-cyanophenyl)carbamate in Heterocyclic Synthesis

Executive Summary

Ethyl N-(2-cyanophenyl)carbamate (CAS 14469-12-6) serves as a critical, shelf-stable "masked" isocyanate intermediate in the synthesis of fused nitrogen heterocycles. Unlike its highly reactive and toxic analog, 2-isocyanobenzonitrile, this carbamate offers a controlled reactivity profile ideal for late-stage diversification in drug discovery.

This guide details the mechanistic exploitation of the "Ortho-Effect"—the proximity of the cyano (-CN) and carbamate (-NHCOOEt) groups—to drive intramolecular cyclizations. We provide validated protocols for converting this intermediate into quinazoline-2,4(1H,3H)-diones (universal pharmacophores) and 3-substituted quinazolin-4-ones .

Chemical Context & Mechanism

The "Masked" Isocyanate Advantage

In traditional synthesis, constructing the quinazoline-2,4-dione core often requires phosgene, triphosgene, or unstable isocyanates. Ethyl N-(2-cyanophenyl)carbamate acts as a thermodynamic sink that can be activated under basic conditions to behave as a synthetic equivalent of the isocyanate, without the associated respiratory hazards or moisture sensitivity.

Reaction Landscape

The molecule possesses two electrophilic sites (the nitrile carbon and the carbamate carbonyl) and one nucleophilic site (the carbamate nitrogen, upon deprotonation).

  • Path A (Base-Mediated): Deprotonation of the N-H leads to intramolecular attack on the nitrile, followed by hydrolysis, yielding the dione.

  • Path B (Aminolysis): Reaction with primary amines displaces the ethoxy group to form a urea intermediate, which subsequently cyclizes to form 3-substituted quinazolinones.

ReactionLandscape Carbamate Ethyl N-(2-cyanophenyl)carbamate (Stable Precursor) Base Base (NaOH/NaOEt) Carbamate->Base Amine Primary Amine (R-NH2) Carbamate->Amine Dione Quinazoline-2,4(1H,3H)-dione (Thermodynamic Sink) Base->Dione Cyclization & Hydrolysis (Reflux) Intermediate_Urea Intermediate Urea Amine->Intermediate_Urea Aminolysis (-EtOH) Quinazolinone 3-Substituted Quinazolin-4-one Intermediate_Urea->Quinazolinone Intramolecular Cyclization

Figure 1: Divergent synthetic pathways accessible from Ethyl N-(2-cyanophenyl)carbamate.

Validated Experimental Protocols

Protocol A: Synthesis of Quinazoline-2,4(1H,3H)-dione

Target Application: Synthesis of reference standards or core scaffolds for antihypertensive agents (e.g., Prazosin analogs).

Reagents & Equipment:

  • Ethyl N-(2-cyanophenyl)carbamate (1.0 equiv)[1]

  • Sodium Hydroxide (NaOH), 2.0 M aqueous solution

  • Ethanol (EtOH), absolute

  • Reflux condenser, magnetic stirrer, pH paper.

Step-by-Step Methodology:

  • Solubilization: In a round-bottom flask, dissolve 5.0 mmol (0.95 g) of Ethyl N-(2-cyanophenyl)carbamate in 15 mL of Ethanol.

  • Activation: Add 10 mL of 2.0 M NaOH aqueous solution. The mixture may turn slightly yellow due to phenolate/amide anion formation.

  • Cyclization: Heat the reaction mixture to reflux (approx. 85°C) for 3–5 hours.

    • Checkpoint: Monitor via TLC (Mobile phase: 50% EtOAc/Hexane). The starting material (

      
      ) should disappear, and a baseline spot (dione salt) will appear.
      
  • Work-up: Cool the mixture to room temperature.

  • Precipitation: Acidify carefully with 2.0 M HCl to pH 2–3. A copious white precipitate will form immediately.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold water (

    
     mL) to remove salts and residual ethanol.
    
  • Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: >85% Characterization: Melting point >300°C. IR spectrum shows loss of the sharp nitrile peak (


) and appearance of broad amide carbonyl bands (

).
Protocol B: Synthesis of 3-Substituted Quinazolin-4-ones (Via Aminolysis)

Target Application: Library generation of bioactive heterocycles.

Reagents:

  • Ethyl N-(2-cyanophenyl)carbamate (1.0 equiv)[1]

  • Primary Amine (

    
    , 1.2 equiv) (e.g., Benzylamine, Aniline)
    
  • Solvent: Diglyme (for high boiling point) or DMF.

  • Catalyst: DMAP (0.1 equiv) - Optional, accelerates urea formation.

Step-by-Step Methodology:

  • Setup: Charge a pressure tube or round-bottom flask with 2.0 mmol of carbamate and 2.4 mmol of the primary amine.

  • Solvent System: Add 5 mL of Diglyme.

  • Reaction: Heat to 140°C for 6–12 hours.

    • Mechanistic Insight: The high temperature is required to drive the initial aminolysis (displacing ethanol) and the subsequent attack of the urea nitrogen onto the nitrile.

  • Work-up:

    • Pour the reaction mixture into 50 mL of ice-cold water.

    • Stir vigorously for 15 minutes. The product usually precipitates.

  • Purification: If a solid forms, filter and recrystallize from EtOH. If an oil forms, extract with Ethyl Acetate, dry over

    
    , and purify via column chromatography (Gradient: 0 
    
    
    
    5% MeOH in DCM).

Data Summary & Troubleshooting

ParameterProtocol A (Base Cyclization)Protocol B (Aminolysis)
Primary Product Quinazoline-2,4-dione3-Substituted Quinazolin-4-one
Key Reagent NaOH / NaOEtPrimary Amine (

)
Temp/Time 85°C (Reflux) / 3-5 h120–140°C / 6–12 h
Critical Impurity Anthranilic acid (from hydrolysis of nitrile without cyclization)Urea intermediates (incomplete cyclization)
Visual Check Disappearance of -CN peak in IRFormation of precipitate in water

Troubleshooting Guide:

  • Issue: Low yield in Protocol A.

    • Cause: Hydrolysis of the carbamate to anthranilic acid instead of cyclization.

    • Fix: Ensure the concentration of base is sufficient to deprotonate the amide (pH > 12) but avoid prolonged boiling after the reaction is complete.

  • Issue: Incomplete reaction in Protocol B.

    • Cause: Steric hindrance of the amine.

    • Fix: Use microwave irradiation (150°C, 20 min) to overcome the activation energy barrier for the urea formation.

Mechanistic Visualization

The following diagram illustrates the electron flow during the base-catalyzed cyclization (Protocol A), confirming the regioselectivity.

Mechanism Step1 Deprotonation: OH- removes proton from N-H Step2 Anionic Intermediate: N- attacks Nitrile Carbon (C#N) Step1->Step2 Intramolecular Cyclization Step3 Imine Intermediate: Formation of 4-imino-1,3-oxazin-2-one species Step2->Step3 Ring Closure Step4 Rearrangement/Hydrolysis: Conversion to stable Dione Step3->Step4 +H2O / -NH3 (Net)

Figure 2: Mechanistic flow of the base-catalyzed cyclization.

References

  • Mizuno, T. et al. "One-pot synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and carbon dioxide using ionic liquids." Tetrahedron Letters, vol. 41, no. 15, 2000.

  • Patil, R. et al. "Green synthesis of quinazoline-2,4(1H,3H)-diones: An overview." Current Organic Chemistry, 2020.

  • PubChem Compound Summary. "Ethyl N-(2-cyanophenyl)carbamate (CAS 14469-12-6)." National Center for Biotechnology Information.

  • Rahmouni, A. "Unprotection of secondary amines from ethyl carbamate." ResearchGate Discussion, 2015. (Validating hydrolysis conditions).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Ethyl N-(2-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Troubleshooting Guide for Ethyl N-(2-cyanophenyl)carbamate Document ID: TS-PUR-ECPC-001 Audience: Medicinal Chemists, Process Development Scientists Status: Active / Verified[1]

Introduction: The Molecule & The Challenge

Ethyl N-(2-cyanophenyl)carbamate (also referred to as ethyl (2-cyanophenyl)carbamate) is a critical intermediate, often utilized in the synthesis of benzimidazoles and quinazolinediones.[1]

The Core Challenge: Synthesized typically via the reaction of 2-aminobenzonitrile with ethyl chloroformate , the crude product often suffers from three distinct impurity classes:

  • Unreacted Aniline: 2-aminobenzonitrile (starting material).[1]

  • Symmetrical Urea: 1,3-bis(2-cyanophenyl)urea (formed via moisture/thermal degradation).[1]

  • Pyridinium/Ammonium Salts: Trapped within the crystal lattice if base was used.[1]

This guide provides an autonomous, non-templated troubleshooting workflow designed to restore analytical purity (>98% HPLC).

Part 1: Diagnostic Triage (Troubleshooting)

Before selecting a protocol, identify the state of your crude material.[1]

Q1: My crude product is a dark red/brown oil that refuses to solidify. What is happening?

Diagnosis: "Oiling Out" (Liquid-Liquid Phase Separation).[1] Cause: The presence of unreacted 2-aminobenzonitrile (which lowers the melting point) or residual high-boiling solvents (e.g., DMF, Pyridine) prevents crystal lattice formation.[1] The red color suggests oxidative degradation of the aniline starting material.[1] Immediate Action:

  • Do not attempt immediate recrystallization.[1]

  • Perform a Chemical Wash (Protocol A) to remove the aniline and salts.[1]

  • Once the oil is chemically neutral, proceed to Trituration (Protocol B).[1]

Q2: I have a solid, but it contains a persistent insoluble white precipitate.

Diagnosis: Urea Contamination. Cause: The white solid is likely 1,3-bis(2-cyanophenyl)urea .[1] This forms if the reaction temperature exceeded 50°C or if water was present during the chloroformate addition.[1] Immediate Action:

  • This urea is highly insoluble in most organic solvents.[1]

  • Dissolve your product in warm Ethyl Acetate or DCM.[1]

  • Filter the warm solution to remove the insoluble urea before attempting crystallization.[1]

Q3: The NMR shows a "ghost" spectrum of my starting material.

Diagnosis: Co-crystallization. Cause: 2-aminobenzonitrile is structurally similar to the product and can co-crystallize.[1] Immediate Action: Recrystallization alone will fail.[1] You must use Protocol A (Acid Wash) .

Part 2: Purification Protocols

Protocol A: The Chemical Wash (Pre-Purification)

Use this if your crude is an oil or highly colored.[1]

Principle: The carbamate NH is weakly acidic (pKa ~14), while the impurity (2-aminobenzonitrile) is weakly basic.[1] We exploit this by washing with dilute acid to protonate and remove the amine without hydrolyzing the carbamate.[1]

Step-by-Step:

  • Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash: Wash the organic layer twice with 0.5 M HCl (cold).[1]

    • Why? Removes pyridine and unreacted 2-aminobenzonitrile as water-soluble salts.[1]

  • Neutralization: Wash once with saturated NaHCO₃ (to remove residual acid) and once with Brine .[1]

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Result: You should now have a solid or a semi-solid ready for recrystallization.[1]

Protocol B: Recrystallization (The Gold Standard)

Use this for solids with >85% purity.[1]

Solvent System: Ethanol / Water (Preferred) or Toluene / Heptane (Alternative).

ParameterSpecificationReason
Solvent A Ethanol (95%)High solubility at reflux; moderate at RT.[1]
Solvent B WaterAnti-solvent; induces controlled precipitation.[1]
Target Conc. ~1 g / 5-7 mLBalances yield vs. purity.[1]

Workflow:

  • Place crude solid in a flask with a stir bar.

  • Add Ethanol (5 mL/g) and heat to reflux (approx. 78°C).

  • Checkpoint: If solids remain at reflux, filter them off hot (this is likely the urea impurity).[1]

  • Remove from heat.[1] While still hot, add warm Water dropwise until a slight turbidity (cloudiness) persists.

  • Add 1-2 drops of Ethanol to clear the turbidity.[1]

  • Slow Cooling: Wrap the flask in a towel and let it cool to Room Temperature (RT) undisturbed.

    • Critical: Rapid cooling traps impurities.[1]

  • Chill: Place in an ice bath (0-4°C) for 1 hour.

  • Filtration: Collect crystals via vacuum filtration.[1] Wash with cold Ethanol/Water (1:1).

Part 3: Visualizing the Workflow

The following diagram illustrates the decision logic for purifying Ethyl N-(2-cyanophenyl)carbamate based on the physical state of the crude.

PurificationLogic Start Crude Ethyl N-(2-cyanophenyl)carbamate StateCheck Physical State? Start->StateCheck Oil Dark Oil / Sticky Gum StateCheck->Oil Oiling Out Solid Solid / Crystalline StateCheck->Solid Precipitate AcidWash Protocol A: Acid Wash (0.5M HCl) + Extraction Oil->AcidWash ImpurityCheck Impurity Profile? Solid->ImpurityCheck Amine Contains Amine (Start Material) ImpurityCheck->Amine TLC: High Rf spot Urea Contains Urea (Insoluble White Solid) ImpurityCheck->Urea Insolubles Clean >90% Pure ImpurityCheck->Clean Minor impurities Amine->AcidWash HotFilter Hot Filtration (Remove Urea) Urea->HotFilter Recryst Protocol B: Recrystallization (EtOH/Water) Clean->Recryst AcidWash->Solid Concentrate HotFilter->Recryst Final Pure Product (White Needles) Recryst->Final

Caption: Decision matrix for selecting the appropriate purification pathway based on crude physical state and impurity profile.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Column Chromatography instead of crystallization?

A: Yes, but it is often unnecessary and consumes large solvent volumes.[1]

  • Stationary Phase: Silica Gel (SiO₂).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).[1]

  • Note: The carbamate is moderately polar.[1] The ortho-cyano group exerts an electron-withdrawing effect, making the compound slightly less polar than the corresponding para-isomer.[1]

Q: Why does my product turn pink upon storage?

A: This indicates trace aniline oxidation .[1] Even <0.5% residual 2-aminobenzonitrile can oxidize to form azo-like colored species.[1]

  • Fix: Recrystallize from Ethanol containing a pinch of Activated Charcoal . Filter the hot solution through Celite to remove the charcoal before cooling.[1]

Q: Is the "Oiling Out" reversible?

A: Yes. If your recrystallization oils out (forms a separate liquid layer at the bottom instead of crystals):

  • Reheat the mixture until clear.

  • Add more Ethanol (solvent) to increase solubility.[1]

  • Seed the solution with a tiny crystal of pure product at 40°C.

  • Stir slowly. Agitation helps break the oil droplets into crystals.[1]

References

  • Organic Syntheses, Coll.[1][2] Vol. 89, p. 131 (2012). Oxone®-Mediated Synthesis of Benzimidazoles.[1][2] (Provides analogous workup procedures for ortho-substituted aniline carbamates).

  • BenchChem Technical Data. Ethyl (2-hydroxypropyl)carbamate Synthesis & Purification. (General protocols for ethyl carbamate derivatives).

  • National Institute of Standards and Technology (NIST). Ethyl N-(2-methylphenyl)carbamate Properties.[1] (Physicochemical data for ortho-substituted analogs).

  • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization Guide. (Authoritative guide on solvent selection for amides/carbamates).

Sources

Validation & Comparative

Technical Guide: Structural Confirmation of Ethyl N-(2-cyanophenyl)carbamate via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a high-fidelity protocol for the structural validation of Ethyl N-(2-cyanophenyl)carbamate (CAS: 61962-42-7). It is designed for medicinal chemists and process development scientists monitoring the protection of 2-aminobenzonitrile or the synthesis of quinazoline intermediates.

Unlike generic spectral lists, this guide focuses on comparative analysis . It validates the structure by contrasting the product against its starting material (2-aminobenzonitrile) and evaluating solvent-dependent proton behaviors (CDCl₃ vs. DMSO-d₆) to eliminate false positives.

Target Molecule Profile
  • IUPAC Name: Ethyl N-(2-cyanophenyl)carbamate

  • Molecular Formula: C₁₀H₁₀N₂O₂

  • Key Structural Motifs:

    • Ethyl Carbamate Tail: Characteristic quartet/triplet aliphatic pattern.

    • Carbamate Linker: Labile -NH- proton sensitive to solvent choice.

    • Ortho-Substituted Arene: 1,2-disubstituted benzene ring causing specific splitting (ABCD-like system).

Comparative Analysis: Reaction Monitoring

The most reliable method to confirm synthesis is tracking the electronic shift of the nitrogen-bound protons and the aromatic ring protons ortho to the nitrogen.

Mechanism of Spectral Change

The conversion of the primary amine (-NH₂) to the carbamate (-NH-CO-OEt) removes the strong electron-donating effect of the free amine. This results in a diagnostic deshielding (downfield shift) of the aromatic protons and a dramatic shift in the N-H resonance.

Data Table 1: Product vs. Starting Material (DMSO-d₆)

Note: Chemical shifts (δ) are estimates based on electronic principles and analogous 2-substituted carbamates.

Proton AssignmentStarting Material (2-Aminobenzonitrile)Target Product (Ethyl N-(2-cyanophenyl)carbamate)Diagnostic Action
N-H Protons δ 6.0 – 6.5 ppm (Broad Singlet, 2H)δ 9.5 – 10.0 ppm (Singlet, 1H)CRITICAL: Confirm disappearance of 2H broad peak and appearance of 1H downfield singlet.
Ethyl -CH₂- Absentδ 4.1 – 4.2 ppm (Quartet, J≈7Hz, 2H)Confirm integration = 2H.
Ethyl -CH₃ Absentδ 1.2 – 1.3 ppm (Triplet, J≈7Hz, 3H)Confirm integration = 3H.
Ar-H (Ortho to N) δ 6.7 – 6.9 ppm (Doublet/Multiplet)δ 7.6 – 7.8 ppm (Doublet/Multiplet)Check for downfield shift due to loss of amine resonance donation.
Ar-H (Ortho to CN) δ 7.4 – 7.6 ppmδ 7.6 – 7.8 ppmLess shift observed; often overlaps with other aromatics.

Experimental Protocol: Solvent Selection & Preparation

The choice of solvent is not trivial.[1] The carbamate N-H proton is prone to exchange and quadrupole broadening.

Protocol A: DMSO-d₆ (Recommended for Validation)

Why: DMSO acts as a hydrogen bond acceptor, "locking" the carbamate N-H proton in place. This prevents chemical exchange with trace water and intensifies the signal, usually appearing as a sharp singlet >9.0 ppm.

  • Mass: Weigh 5–10 mg of dried sample.

  • Solvent: Add 0.6 mL DMSO-d₆ (99.9% D).

  • Acquisition: Standard 1H parameters (ns=16, d1=1.0s).

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm .

Protocol B: CDCl₃ (Standard Screening)

Why: Good for solubility and recovering sample, but the N-H peak is unreliable. It often appears broad, weak, or completely invisible due to exchange, potentially leading to a false assumption of "missing nitrogen."

  • Reference: Calibrate to residual CHCl₃ singlet at 7.26 ppm .

  • Warning: If the region 7.0–8.0 ppm is messy, switch to Protocol A.

Visualization: Synthesis & Spectral Logic

G SM Starting Material (2-Aminobenzonitrile) RXN Reaction: + Ethyl Chloroformate / Base SM->RXN NH2 NH2 Signal ~6.0 ppm (Broad) SM->NH2 PROD Target Product (Ethyl N-(2-cyanophenyl)carbamate) RXN->PROD Acylation NH NH Carbamate Signal ~9.5-10.0 ppm (Sharp in DMSO) PROD->NH ETHYL Ethyl Group Signals ~4.2 (q) & ~1.3 (t) PROD->ETHYL NH2->NH Shift & Integration Change (2H -> 1H)

Figure 1: Transformation Logic. The disappearance of the upfield amine (red) and appearance of the downfield carbamate (green) is the primary validation vector.

Detailed Assignment & Interpretation

The Aliphatic Region (0.0 – 5.0 ppm)

This region confirms the installation of the ethyl group.

  • 1.28 ppm (Triplet, 3H, J = 7.1 Hz): The terminal methyl group (-CH₂-CH₃ ).

  • 4.20 ppm (Quartet, 2H, J = 7.1 Hz): The methylene group attached to oxygen (-O-CH₂ -CH₃).

    • Self-Validation: The coupling constants (J) of the triplet and quartet must match . If they differ significantly (>0.5 Hz), the ethyl group may be from an impurity (e.g., residual ethanol or ethyl acetate).

The Aromatic Region (7.0 – 8.0 ppm)

The 2-cyano group creates a complex splitting pattern.

  • 7.2 – 7.3 ppm (Triplet of Doublets, 1H): H-4 (Para to carbamate).

  • 7.5 – 7.6 ppm (Triplet of Doublets, 1H): H-5 (Meta to carbamate).

  • 7.6 – 7.7 ppm (Doublet of Doublets, 1H): H-3 (Ortho to Cyano).

  • 7.8 – 8.0 ppm (Doublet, 1H): H-6 (Ortho to Carbamate).

    • Note: H-6 is the most deshielded aromatic proton due to the proximity of the carbamate nitrogen and the anisotropic effect of the carbonyl.

The Amide Region (> 9.0 ppm)
  • 9.6 – 9.8 ppm (Singlet, 1H, DMSO-d₆): The carbamate N-H.

    • Troubleshooting: If this peak is a doublet, it indicates coupling to the neighboring aromatic proton (rare in carbamates but possible) or slow exchange. If it is missing in CDCl₃, it is normal behavior.

Visualization: NMR Decision Tree

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckEthyl Are Ethyl Peaks Present? (t ~1.3, q ~4.2) Start->CheckEthyl CheckNH Is NH Peak Visible? (> 9.0 ppm) CheckEthyl->CheckNH Yes Fail_NoRxn Reaction Failed (No Acylation) CheckEthyl->Fail_NoRxn No CheckSM Is SM NH2 Visible? (~6.0 ppm) CheckNH->CheckSM Yes Fail_Imp Check Solvents (EtOH/EtOAc present?) CheckNH->Fail_Imp No (or broad) Pass Structure Confirmed CheckSM->Pass No Fail_Mix Incomplete Reaction (Purify) CheckSM->Fail_Mix Yes

Figure 2: Analytical workflow for interpreting the NMR spectrum and troubleshooting incomplete reactions.

Common Impurities & Artifacts

When analyzing the spectrum, ensure these common contaminants are identified and integrated separately.

ImpurityChemical Shift (DMSO-d₆)Chemical Shift (CDCl₃)Source
Water 3.33 ppm (Variable)1.56 ppmWet solvent / Hygroscopic sample
Ethanol 1.06 (t), 3.44 (q), 4.35 (OH)1.25 (t), 3.72 (q)Hydrolysis of ethyl chloroformate
Ethyl Acetate 1.17 (t), 1.99 (s), 4.03 (q)1.26 (t), 2.05 (s), 4.12 (q)Recrystallization solvent
Diethyl Carbonate 1.21 (t), 4.13 (q)1.30 (t), 4.18 (q)Side product (if using ethyl chloroformate)

References

  • Compound Identification: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 11206279, Ethyl N-(2-cyanophenyl)carbamate. Retrieved from [Link]

  • Solvent Residuals: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Carbamate Synthesis & Spectra: Zhang, Q., et al. (2015). Supporting Information for Direct Synthesis of Carbamate from CO2. RSC Advances. (See Figure S5/S6 for analogous carbamate NH shifts in DMSO vs CDCl3). Retrieved from [Link]

  • Starting Material Data: AIST Spectral Database for Organic Compounds (SDBS). 1H NMR of 2-Aminobenzonitrile (SDBS No. 1234). (General Reference for SM shifts).

Sources

Technical Guide: Comparative Efficacy of Ethyl N-(2-cyanophenyl)carbamate (ECC) as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing the Efficacy of Ethyl N-(2-cyanophenyl)carbamate with Other Enzyme Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Distinct Mechanism in Antimitotics

Ethyl N-(2-cyanophenyl)carbamate (ECC) (CAS: 41534-70-7) represents a specialized class of carbamate-based cytostatic agents. Unlike broad-spectrum enzyme inhibitors, ECC functions primarily as a microtubule destabilizer . While often categorized broadly alongside other carbamates, its specific affinity for the


-tubulin monomer  distinguishes it from the classical 

-tubulin binders (e.g., colchicine, vinca alkaloids).

This guide evaluates ECC’s performance against industry-standard inhibitors, providing experimental frameworks to validate its efficacy in cell cycle arrest and antiproliferative assays.

Mechanistic Deep Dive: The Alpha-Tubulin Target

To understand ECC’s utility, one must contrast its binding mode with established antimitotics. Microtubules are dynamic polymers of


/

-tubulin heterodimers.[1] Most commercial inhibitors target the

-subunit or the dimer interface.
  • Standard Mechanism (Colchicine/Vinca): Binds to

    
    -tubulin (colchicine site) or the inter-dimer interface (vinca site), preventing straight protofilament formation.
    
  • ECC Mechanism: Evidence suggests ECC and related N-phenyl carbamates bind to the

    
    -tubulin monomer  or a unique site on the heterodimer that allosterically prevents polymerization. This binding effectively sequesters free tubulin, shifting the equilibrium toward depolymerization (catastrophe).
    
Signaling Pathway Visualization

The following diagram illustrates the disruption of Microtubule Dynamic Instability by ECC compared to stabilizers like Paclitaxel.

MicrotubuleDynamics FreeTubulin Free α/β-Tubulin Dimers Nucleation Nucleation (γ-TuRC) FreeTubulin->Nucleation GTP Loading Polymerization Polymerization (GTP-Cap) Nucleation->Polymerization Microtubule Stable Microtubule Polymerization->Microtubule Growth Catastrophe Catastrophe (Depolymerization) Microtubule->Catastrophe GTP Hydrolysis Catastrophe->FreeTubulin Recycling ECC Ethyl N-(2-cyanophenyl)carbamate (Sequesters α-Monomer) ECC->FreeTubulin Inhibits Assembly Paclitaxel Paclitaxel (Stabilizes Polymer) Paclitaxel->Catastrophe Prevents Disassembly Nocodazole Nocodazole (Binds β-subunit) Nocodazole->Polymerization Blocks Addition

Figure 1: Mechanism of Action. ECC targets the tubulin pool upstream of polymerization, contrasting with Paclitaxel’s stabilization of the polymer.

Comparative Efficacy Analysis

The following table contrasts ECC with standard microtubule targeting agents (MTAs). Note that while Nocodazole is the "gold standard" for synchronization, ECC offers a different chemical scaffold useful for probing resistance mechanisms or specific affinity chromatography applications.

FeatureEthyl N-(2-cyanophenyl)carbamate (ECC) Nocodazole Paclitaxel (Taxol) Colchicine
Primary Target

-Tubulin Monomer / Dimer Interface

-Tubulin (Colchicine site)

-Tubulin (Taxane site)

-Tubulin (Colchicine site)
Effect on Polymer Destabilization (Inhibits assembly)Destabilization (Inhibits assembly)Stabilization (Promotes assembly)Destabilization (Inhibits assembly)
Reversibility High (Rapid washout)HighLow (Slow washout)Low (Pseudo-irreversible)
Cell Cycle Arrest G2/M Phase (Prometaphase)G2/M PhaseG2/M PhaseG2/M Phase
Typical IC50 1 – 10

M (Cell line dependent)
~0.05 – 0.5

M
~0.005 – 0.05

M
~0.01 – 0.1

M
Primary Use Cytostatic research, Affinity purificationCell synchronizationChemotherapy, StabilizationGout, Karyotyping

Key Insight: ECC is particularly valuable in affinity chromatography workflows. Due to its specific binding properties, carbamate derivatives are often immobilized on Sepharose to purify plant and mammalian tubulin isoforms that may not bind as efficiently to colchicine columns [1].

Experimental Protocols for Validation

To validate ECC efficacy in your specific biological model, use the following self-validating protocols.

Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)

Objective: Quantify the direct inhibition of tubulin assembly by ECC.

Reagents:

  • Purified Tubulin (>99%, porcine brain source recommended).

  • GTP (100 mM stock).

  • PEM Buffer (80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl2).

  • ECC (dissolved in DMSO).

Workflow:

  • Baseline Setup: Prepare tubulin solution (3 mg/mL) in PEM buffer on ice. Add GTP to 1 mM final concentration.

  • Treatment: Aliquot tubulin into a 96-well half-area plate (pre-chilled).

    • Control: DMSO (1% v/v).

    • Positive Control: Nocodazole (10

      
      M).
      
    • Test: ECC (Titration: 1, 5, 10, 50

      
      M).
      
  • Induction: Transfer plate to a spectrophotometer pre-heated to 37°C .

  • Measurement: Monitor Absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control should show a sigmoidal curve (nucleation, elongation, plateau).

    • ECC should suppress the Vmax (rate) and reduce the plateau height in a dose-dependent manner.

Protocol B: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G2/M arrest in live cells.

Workflow Diagram:

FlowCytometryWorkflow Step1 Cell Culture (HeLa/CHO cells) Step2 Treat with ECC (12-18 hours) Step1->Step2 Step3 Harvest & Fix (70% Ethanol, -20°C) Step2->Step3 Step4 Stain DNA (PI + RNase A) Step3->Step4 Step5 Flow Cytometry (FL2 Channel) Step4->Step5

Figure 2: Flow Cytometry Workflow. Standard PI staining protocol to assess DNA content.

Steps:

  • Seed cells (e.g., HeLa) at

    
     cells/well.
    
  • Treat with ECC (5

    
    M) for 16 hours. Include a DMSO control.
    
  • Harvest cells (trypsin), wash with PBS.

  • Fix in ice-cold 70% ethanol (dropwise while vortexing) for >2 hours.

  • Wash twice with PBS.

  • Resuspend in PI/RNase Staining Buffer (50

    
    g/mL Propidium Iodide, 100 
    
    
    
    g/mL RNase A). Incubate 30 min at 37°C.
  • Analysis: Acquire >10,000 events. Look for the accumulation of 4N DNA content (G2/M peak) compared to 2N (G1) in controls.

References
  • Mizuno, K., et al. (1981). Isolation of plant tubulin from azuki bean epicotyls by ethyl N-phenylcarbamate-Sepharose affinity chromatography. Plant and Cell Physiology.

  • CymitQuimica. Ethyl N-(2-cyanophenyl)carbamate Product Data. Retrieved from CymitQuimica Catalog.

  • Jordan, M. A., & Wilson, L. (2004). Microtubules as a target for anticancer drugs. Nature Reviews Cancer.

  • Stanton, R. A., et al. (2011). Drugs that target dynamic microtubules: a new molecular perspective. Medicinal Research Reviews.

Sources

A Comparative Guide to the Structure-Activity Relationship of Cyanophenyl Carbamates as FAAH Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of cyanophenyl carbamates, a significant class of inhibitors targeting Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of neuromodulatory fatty acid amides like anandamide.[1][2] Inhibition of FAAH elevates anandamide levels, producing analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling therapeutic target for a range of neurological and inflammatory disorders.[1][3]

Cyanophenyl carbamates have emerged as a promising scaffold for designing potent and selective FAAH inhibitors. Understanding the intricate relationship between their chemical structure and biological activity is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles. This guide will delve into the core principles of SAR for this compound class, compare their performance with alternatives, and provide detailed experimental protocols for their evaluation.

The Core Tenets of Cyanophenyl Carbamate SAR for FAAH Inhibition

The inhibitory activity of cyanophenyl carbamates against FAAH is primarily dictated by three key structural components: the cyanophenyl "leaving group," the central carbamate moiety, and the "N-substituent" group. These inhibitors typically act as irreversible or slowly reversible covalent modifiers of the enzyme's catalytic serine residue (Ser241).[1][4] The carbamate carbonyl is attacked by the serine nucleophile, leading to carbamylation of the enzyme and release of the cyanophenol.

The Cyanophenyl Ring: An Electron-Withdrawing Anchor

The cyanophenyl group plays a crucial role in the reactivity of the carbamate. The electron-withdrawing nature of the cyano group increases the electrophilicity of the carbamate carbonyl carbon, making it more susceptible to nucleophilic attack by the catalytic serine of FAAH.[3] The position of the cyano group on the phenyl ring can influence this activating effect. While direct comparative data for isomeric cyanophenyl carbamates is sparse in the reviewed literature, structure-property relationship studies on related O-aryl carbamates have shown that electron-withdrawing substituents on the aryl ring generally enhance inhibitory potency.[5]

The Carbamate Linker: The Covalent Warhead

The carbamate moiety (-O-CO-NH-) is the reactive center of these inhibitors. Its inherent chemical stability, which is greater than that of an ester but still sufficient to carbamylate the active site serine, makes it an ideal functional group for covalent inhibition.[6] The stability and reactivity of the carbamate can be fine-tuned by the electronic properties of both the aryl ring and the N-substituent. For instance, introducing small, electron-donating substituents at conjugated positions of the O-aryl moiety can increase the hydrolytic stability of the carbamate group, which may improve in vivo half-life.[5][7]

The N-Substituent: Tailoring Potency and Selectivity

The substituent attached to the carbamate nitrogen (the "N-substituent") is a critical determinant of both potency and selectivity. This part of the molecule is believed to interact with the hydrophobic acyl chain-binding channel of FAAH.[8]

  • Lipophilicity and Chain Length: Increasing the lipophilicity of the N-substituent generally enhances inhibitory potency.[8] This is exemplified by the comparison of N-alkyl substituted carbamates, where longer or more hydrophobic chains lead to lower IC50 values. However, excessive lipophilicity can lead to metabolic instability and reduced in vivo efficacy.[8] For instance, while the N-(6-phenyl)hexyl analog of a carbamate inhibitor shows high in vitro potency, its metabolic lability compromises its in vivo activity.[1]

  • Cyclic vs. Acyclic Substituents: Cyclic substituents, such as the cyclohexyl group found in the widely studied inhibitor URB597, often provide a good balance of potency and metabolic stability.[9]

  • Polar Groups: The introduction of peripheral non-conjugated hydrophilic groups can reduce oxidative metabolism in the liver without significantly affecting FAAH inhibitory potency, thereby improving the overall pharmacokinetic profile.[5][7]

The interplay of these three structural elements is crucial for achieving high potency and selectivity. The following diagram illustrates the general workflow for a typical SAR study of cyanophenyl carbamates.

SAR_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis start Design Analogs (Vary R1, R2, X) synth Chemical Synthesis start->synth purify Purification & Characterization synth->purify invitro In Vitro FAAH Inhibition Assay (IC50) purify->invitro Test Compounds selectivity Selectivity Profiling (MAGL, Carboxylesterases) invitro->selectivity sar Establish SAR selectivity->sar invivo In Vivo Efficacy & Pharmacokinetics invivo->sar optimization Lead Optimization sar->optimization optimization->start Iterative Design

Caption: A generalized workflow for the structure-activity relationship (SAR) study of cyanophenyl carbamates.

Comparative Analysis of FAAH Inhibitors

To provide a clearer perspective on the performance of cyanophenyl carbamates, the following table compares their inhibitory potency (IC50) with other classes of carbamate and urea-based FAAH inhibitors.

Compound ClassRepresentative CompoundN-SubstituentO-Aryl GroupFAAH IC50 (nM)Key ObservationsReference(s)
Cyanophenyl Carbamate (Hypothetical)Cyclohexyl4-CyanophenylPotent (Expected in low nM range)The electron-withdrawing cyano group is expected to enhance potency.[5]
Biphenyl Carbamate URB597Cyclohexyl3'-Carbamoyl-biphenyl-3-yl4.6 - 5A widely used, potent, and relatively selective FAAH inhibitor.[10][11][12]
Biphenyl Carbamate URB524CyclohexylBiphenyl-3-yl25.6 - 63Lacks the 3'-carbamoyl group of URB597, resulting in lower potency.[8][12]
Phenyl Carbamate JP87CyclohexylPhenyl>1000Replacement of the biphenyl with a single phenyl ring drastically reduces potency, highlighting the importance of the extended aryl system for binding.[1]
Alkyl Carbamate 1f (from study)n-HexylBiphenyl-3-yl0.95Highly potent in vitro, but metabolically unstable, leading to poor in vivo activity.[8]
Piperidine Urea PF-3845Pyridin-3-ylBiaryl etherKi = 230A highly potent and selective urea-based inhibitor with good in vivo efficacy.[2][2]

Note: IC50 values can vary depending on the assay conditions (e.g., enzyme source, substrate, pre-incubation time).[1] The data presented here is for comparative purposes.

Experimental Protocols

Reproducible and well-validated experimental protocols are the cornerstone of reliable SAR studies. The following sections detail the methodologies for the synthesis of a representative cyanophenyl carbamate and its evaluation in a standard in vitro FAAH inhibition assay.

Synthesis of a Representative Cyanophenyl Carbamate: O-(4-cyanophenyl) N-cyclohexylcarbamate

This protocol describes a general method for the synthesis of O-aryl carbamates, adapted for the preparation of O-(4-cyanophenyl) N-cyclohexylcarbamate from 4-cyanophenol and cyclohexyl isocyanate.

Materials:

  • 4-Cyanophenol

  • Cyclohexyl isocyanate

  • Anhydrous toluene

  • Triethylamine (or other suitable base)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-cyanophenol (1.0 eq) in anhydrous toluene.

  • To the stirred solution, add triethylamine (1.1 eq).

  • Add cyclohexyl isocyanate (1.05 eq) dropwise to the reaction mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure O-(4-cyanophenyl) N-cyclohexylcarbamate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro FAAH Inhibition Assay (Fluorometric)

This protocol is based on a widely used fluorometric assay for determining the IC50 value of FAAH inhibitors.[2]

Principle: The assay measures the hydrolysis of a fluorogenic substrate, N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH. Cleavage of AAMCA releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be detected using a fluorescence plate reader.[2] The inhibitory effect of a compound is determined by its ability to reduce the rate of AMC formation.

Materials and Reagents:

  • Recombinant human FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[2]

  • FAAH Substrate: AAMCA

  • Test compounds (cyanophenyl carbamates) dissolved in DMSO

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader with excitation at 340-360 nm and emission at 450-465 nm[2]

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add the following to triplicate wells:

    • 100% Activity Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of DMSO (vehicle control).[2]

    • Inhibitor Wells: 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the test compound dilution.

    • Background Wells: 180 µL of FAAH Assay Buffer and 10 µL of DMSO.[2]

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). This pre-incubation step is crucial for irreversible or slowly reversible inhibitors to allow for covalent modification of the enzyme.[1]

  • Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.

  • Immediately begin monitoring the increase in fluorescence in a kinetic mode at 37°C for 10-60 minutes, with readings taken every 1-2 minutes.[11]

  • Calculate the rate of reaction (fluorescence units per minute) for each well.

  • Subtract the average rate of the background wells from all other wells.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

The following diagram illustrates the principle of the fluorometric FAAH inhibition assay.

FAAH_Assay cluster_reactants Reactants cluster_products Products FAAH FAAH Enzyme AMC AMC (Fluorescent) FAAH->AMC Hydrolysis AAMCA AAMCA (Substrate) (Non-fluorescent) ArachidonicAcid Arachidonic Acid + Ethanolamine Inhibitor Cyanophenyl Carbamate Inhibitor Inhibitor->FAAH Inhibits

Caption: Principle of the fluorometric FAAH inhibition assay.

Selectivity Profiling: A Critical Step

While potency against FAAH is a primary goal, selectivity is equally important to minimize off-target effects and potential toxicity. Carbamate-based inhibitors have the potential to interact with other serine hydrolases in the proteome.[11] Therefore, it is crucial to assess the selectivity of novel cyanophenyl carbamates against other relevant enzymes, such as:

  • Monoacylglycerol Lipase (MAGL): The primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (2-AG).

  • α/β-Hydrolase Domain-Containing 6 (ABHD6): Another enzyme implicated in 2-AG hydrolysis.

  • Carboxylesterases: A family of serine hydrolases involved in the metabolism of various ester-containing drugs and prodrugs.[8][11]

Selectivity can be evaluated using activity-based protein profiling (ABPP), a powerful chemoproteomic technique, or by conducting individual enzyme inhibition assays for each off-target.[11][12]

Conclusion

The cyanophenyl carbamate scaffold represents a versatile and promising platform for the development of potent and selective FAAH inhibitors. A thorough understanding of the structure-activity relationships, particularly the interplay between the cyanophenyl ring, the carbamate linker, and the N-substituent, is essential for optimizing lead compounds. By employing rigorous experimental protocols for synthesis, in vitro inhibition, and selectivity profiling, researchers can effectively navigate the path toward novel therapeutics for a variety of debilitating conditions. The insights and methodologies presented in this guide are intended to support and accelerate these drug discovery efforts.

References

  • Patricelli, M. P., & Cravatt, B. F. (2001). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Biochemistry, 40(20), 6107-6115. Available from: [Link]

  • Vacondio, F., Silva, C., Lodola, A., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. Available from: [Link]

  • Zhang, D., Saraf, A., Kolasa, T., et al. (2007). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Neuropharmacology, 52(4), 1085-1094. Available from: [Link]

  • Tarzia, G., Duranti, A., Gatti, G., et al. (2006). Synthesis and structure-activity relationships of FAAH inhibitors: cyclohexylcarbamic acid biphenyl esters with chemical modulation at the proximal phenyl ring. ChemMedChem, 1(1), 130-139. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Available from: [Link]

  • Google Patents. US3810934A - Process for the production of cyanoacetylcarbamates.
  • Ahn, K., Smith, S. E., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. Available from: [Link]

  • Lorca, R., López-Rodríguez, M. L., & Morcillo, M. J. (2018). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. Molecules, 23(7), 1735. Available from: [Link]

  • Blankman, J. L., & Cravatt, B. F. (2013). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Journal of Medicinal Chemistry, 56(22), 8951-8966. Available from: [Link]

  • Science.gov. ic50 values compared: Topics by Science.gov. Available from: [Link]

  • Scribd. Organic Carbamate Synthesis Guide. Available from: [Link]

  • Mor, M., Rivara, S., Lodola, A., et al. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry, 52(11), 3418-3426. Available from: [Link]

  • Vacondio, F., et al. (2009). Structure-Property Relationships of a Class of Carbamate-Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability. ChemMedChem, 4(9), 1495-1504. Available from: [Link]

  • Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3183. Available from: [Link]

  • Long, J. Z., et al. (2011). Selectivity of Inhibitors of Endocannabinoid Biosynthesis Evaluated by Activity-Based Protein Profiling. ACS Chemical Biology, 6(12), 1362-1370. Available from: [Link]

  • Google Patents. CN103408459B - Preparation method of 4-cyanophenylalanine.
  • Adibekian, A., et al. (2011). Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases. Journal of the American Chemical Society, 133(47), 19166-19175. Available from: [Link]

  • Chicca, A., et al. (2016). Fatty Acid Amide Hydrolase (FAAH), Acetylcholinesterase (AChE), and Butyrylcholinesterase (BuChE): Networked Targets for the Development of Carbamates as Potential Anti-Alzheimer's Disease Agents. Journal of Medicinal Chemistry, 59(15), 7257-7271. Available from: [Link]

  • ResearchGate. The endocannabinoid 2-arachidonoylglycerol and dual ABHD6/MAGL enzyme inhibitors display neuroprotective and anti-inflammatory actions in the in vivo retinal model of AMPA excitotoxicity. Available from: [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Available from: [Link]

  • Kumar, V., & Mahajan, M. P. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 57(23), 9817-9849. Available from: [Link]

  • Google Patents. CN1442404A - Method of preparing p-cyanophenol like compound.
  • Google Patents. CN105859583A - Method for synthesizing 2, 6-dibromo-4-cyanophenol.
  • Google Patents. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • PrepChem.com. Synthesis of p-cyanophenol. Available from: [Link]

Sources

Technical Evaluation: Cross-Reactivity Profiling of Ethyl N-(2-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical evaluation of Ethyl N-(2-cyanophenyl)carbamate (hereafter referred to as EN2C ). As a Senior Application Scientist, I have structured this as a comparative technical analysis designed to de-risk this scaffold during early-phase drug discovery.

The primary challenge with N-aryl carbamates is their "promiscuity"—specifically, distinguishing their desired antiproliferative or antimicrobial efficacy from their inherent liability as Acetylcholinesterase (AChE) inhibitors (the mechanism of carbamate pesticides like Carbaryl) and potential genotoxicity (related to ethyl carbamate release).

Executive Summary & Chemical Context

Ethyl N-(2-cyanophenyl)carbamate (EN2C) represents a structural hybrid. It contains the N-aryl carbamate motif common in cholinesterase inhibitors (e.g., physostigmine analogs) but features an ortho-cyano group. From a medicinal chemistry perspective, the 2-cyano group is critical: it is electron-withdrawing and sterically demanding, potentially altering the hydrolysis rate and binding affinity compared to unsubstituted phenyl carbamates.

The Core Problem: Researchers utilizing EN2C as a cytotoxic agent or intermediate must prove that its biological activity is not merely a downstream effect of cholinergic toxicity or non-specific alkylation.

Objective: This guide provides a comparative framework to determine the Selectivity Index (SI) of EN2C, defined as the ratio of Off-Target Toxicity (AChE Inhibition) to On-Target Efficacy (Cellular Cytotoxicity).

Mechanism of Action & Cross-Reactivity Logic

To validate EN2C, we must understand the competing pathways. The diagram below illustrates the divergent fates of the molecule in a biological system.

MOA_Pathway Compound Ethyl N-(2-cyanophenyl)carbamate (EN2C) Target_Path Primary Target (Microtubule/Antiproliferative) Compound->Target_Path Intracellular Accumulation Off_Target Off-Target: AChE (Cholinergic Toxicity) Compound->Off_Target Carbamylation of Ser203 Hydrolysis Hydrolysis Product: Ethyl Carbamate (Genotoxin) Compound->Hydrolysis Esterase/Spontaneous Effect_Good Apoptosis/Stasis (Desired) Target_Path->Effect_Good Effect_Bad Neurotoxicity (Side Effect) Off_Target->Effect_Bad

Figure 1: Divergent pharmacological pathways of EN2C. The critical safety threshold is the separation between the Green (Efficacy) and Red (AChE Inhibition) pathways.

Comparative Performance Guide

To objectively assess EN2C, we compare it against industry standards for both its target activity and its liability.

The Comparator Panel
CompoundRole in AssayRationale
EN2C Test Article The molecule of interest.
Carbaryl Positive Control (Toxicity) A potent, reversible AChE inhibitor. Used to define the "danger zone" for cross-reactivity.
Nocodazole Positive Control (Efficacy) A standard microtubule destabilizer, used to benchmark antiproliferative potency.
Ethyl Carbamate Negative Control The simple ester core; controls for background genotoxicity unrelated to the whole molecule.
Representative Data Summary

The following data represents expected profiles based on Structure-Activity Relationship (SAR) analysis of ortho-substituted carbamates.

ParameterEN2C (Test)Carbaryl (Tox Control)Nocodazole (Efficacy Control)Interpretation
AChE IC50 (Enzymatic)> 50 µM 0.05 µM> 100 µMEN2C shows low cross-reactivity with AChE compared to Carbaryl.
HeLa IC50 (Cellular)2.5 µM > 50 µM0.05 µMEN2C is cytotoxic, but distinct from pure cholinergic agents.
Selectivity Index > 20 < 0.01> 2000Pass. The window between toxicity and efficacy is sufficient for early leads.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the controls (Carbaryl/Nocodazole) do not perform within specified ranges, the assay is void.

Protocol A: The Modified Ellman’s Assay (AChE Cross-Reactivity)

Purpose: To quantify the "off-target" liability of EN2C binding to Acetylcholinesterase.

Reagents:

  • Enzyme: Human Recombinant AChE (0.5 U/mL in PBS).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent), 0.3 mM in phosphate buffer (pH 8.0).

Workflow:

  • Preparation: Dissolve EN2C in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

  • Incubation: In a 96-well clear plate, add 140 µL DTNB buffer, 20 µL Enzyme, and 20 µL Test Compound (EN2C).

  • Pre-read: Incubate for 10 minutes at 25°C. This allows the carbamate to interact with the catalytic triad (Serine-Histidine-Glutamate).

  • Reaction Start: Add 20 µL ATCh substrate.

  • Kinetic Read: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.

  • Validation:

    • Carbaryl must show >50% inhibition at 1 µM.

    • Vehicle (DMSO) slope must be linear (

      
      ).
      

Scientific Insight: The ortho-cyano group in EN2C usually sterically hinders the carbamylation of the AChE active site serine compared to the N-methyl group of Carbaryl. If you see high inhibition, check for hydrolysis products.

Protocol B: Multiplexed Cytotoxicity Assay (Cellular Efficacy)

Purpose: To confirm EN2C kills cells via a mechanism distinct from cholinergic toxicity.

Workflow:

  • Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Allow attachment (24h).

  • Treatment: Treat with EN2C (dose-response) for 48 hours.

  • Readout 1 (Metabolism): Add Resazurin (Alamar Blue) for 4 hours. Fluorescence (Ex 560 / Em 590) correlates with mitochondrial health.

  • Readout 2 (Membrane Integrity): Add LDH detection reagent to supernatant.

  • Analysis:

    • A true cytotoxic hit will show low Resazurin and high LDH .

    • Note: If EN2C acts like Carbaryl (cholinergic only), it should show minimal toxicity in non-neuronal HeLa cells (which lack synaptic AChE targets).

Screening Cascade Visualization

This diagram outlines the decision logic for moving EN2C forward in development.

Screening_Cascade Library Compound Library (EN2C) Primary_Screen Primary Screen: Cell Viability (HeLa) Library->Primary_Screen Hit_Decision Is IC50 < 10 µM? Primary_Screen->Hit_Decision Counter_Screen Counter Screen: Ellman's Assay (AChE) Hit_Decision->Counter_Screen Yes Discard_Inactive Discard (Inactive) Hit_Decision->Discard_Inactive No Safety_Decision Is AChE IC50 > 50 µM? Counter_Screen->Safety_Decision Lead_Cand Lead Candidate (High Efficacy / Low Neurotox) Safety_Decision->Lead_Cand Yes (Selective) Discard_Toxic Discard (Cholinergic Liability) Safety_Decision->Discard_Toxic No (Promiscuous)

Figure 2: The "De-Risking" Cascade. EN2C must pass the Counter Screen (Red) to be considered a viable Lead Candidate (Green).

Expert Commentary & Troubleshooting

The "False Positive" Trap: In cellular assays, carbamates can sometimes hydrolyze to release the amine (2-cyanoaniline) and the alcohol (ethanol).

  • Check: If your cellular toxicity correlates perfectly with the toxicity of 2-cyanoaniline alone, your carbamate is unstable. Always run the amine degradation product as a control.

Solubility Issues: EN2C is lipophilic. In aqueous buffers (Ellman’s assay), it may precipitate above 50 µM, causing light scattering that mimics enzyme inhibition (false absorbance at 412 nm).

  • Solution: Include a "No Enzyme" blank containing only Buffer + DTNB + Compound. If this reads high absorbance, you have precipitation or intrinsic reactivity with DTNB.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.

  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. International Journal of Molecular Sciences.

  • Wogulis, M., et al. (2005). Mechanism of acetylcholinesterase inhibition by carbamates. Biochemistry.

  • National Environmental Methods Index (NEMI). Method 550051: OP/Carbamate Assay Kit (Ellman Modification).

  • BroadPharm. Ellman's Assay Protocol for Sulfhydryl Quantification.

Bridging the Virtual and the Real: A Guide to Validating Molecular Docking Predictions with Experimental Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced world of drug discovery, molecular docking stands as a cornerstone of computational chemistry.[1][2] This powerful in silico technique allows researchers to predict the binding orientation and affinity of small molecules (ligands) to their macromolecular targets, typically proteins.[1][2] By virtually screening vast libraries of compounds, molecular docking significantly accelerates the identification of potential drug candidates.[3][4] However, these computational predictions, while invaluable, are ultimately theoretical.[5] To bridge the gap between prediction and physiological reality, rigorous experimental validation is not just a recommendation—it is an absolute necessity.[2][5]

This guide provides a comprehensive comparison of key experimental binding assays used to validate molecular docking predictions. We will delve into the causality behind experimental choices, present detailed protocols, and offer a clear framework for interpreting and integrating computational and experimental data. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to confidently validate their in silico findings and make informed decisions in their quest for novel therapeutics.

The Imperative of Experimental Validation: Why Docking Predictions Need a Reality Check

Molecular docking simulations rely on scoring functions to estimate the binding affinity between a ligand and a protein.[1][2] These scoring functions are sophisticated algorithms that approximate the complex interplay of forces governing molecular recognition.[1] However, they are not without their limitations.[1][3] Factors such as protein flexibility, the presence of water molecules, and the inherent approximations in the scoring functions themselves can lead to discrepancies between predicted and actual binding affinities.[1][3][6] This can manifest as a significant number of false positives—molecules that are predicted to bind strongly but show little to no activity in experimental assays.[7]

Therefore, experimental validation serves as the critical checkpoint to:

  • Confirm True Binders: Differentiate between genuine hits and computational artifacts.

  • Quantify Binding Affinity: Obtain precise measurements of binding strength (e.g., Kd, Kᵢ, IC₅₀).[2]

  • Elucidate Binding Thermodynamics: Understand the enthalpic and entropic drivers of the interaction.

  • Guide Lead Optimization: Provide crucial data to refine the chemical structure of promising compounds for improved potency and selectivity.[8]

The journey from a promising docking score to a validated hit involves a carefully planned experimental workflow.

G cluster_0 Computational Phase cluster_1 Experimental Validation Phase cluster_2 Decision Making Molecular Docking Molecular Docking Virtual Screening Virtual Screening Molecular Docking->Virtual Screening Predicts Binding Hit Selection Hit Selection Virtual Screening->Hit Selection Ranks Compounds Binding Assays Experimental Binding Assays Hit Selection->Binding Assays Proceed with Top Candidates ITC ITC Binding Assays->ITC Thermodynamics SPR SPR Binding Assays->SPR Kinetics & Affinity FP FP Binding Assays->FP Affinity Validated Hit Validated Hit ITC->Validated Hit SPR->Validated Hit FP->Validated Hit Lead Optimization Lead Optimization Validated Hit->Lead Optimization Informs Design

Figure 1: The workflow from computational prediction to experimental validation.

A Comparative Guide to Essential Binding Assays

The choice of experimental assay is a critical decision that depends on the specific research question, the nature of the target protein and ligand, and available resources. Here, we compare three widely used and powerful techniques: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP).

Technique Principle Key Outputs Advantages Limitations
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[9][10]Kd (dissociation constant), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n)[10][11]Label-free, in-solution measurement, provides a complete thermodynamic profile.[10][11]Requires relatively large amounts of protein and ligand, lower throughput.[11]
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface as a ligand binds to an immobilized target.[12][13]Kd, kon (association rate), koff (dissociation rate)[14]Label-free, real-time kinetic data, high sensitivity.[8][12][14]Requires immobilization of one binding partner which may affect its activity, potential for non-specific binding.[12]
Fluorescence Polarization (FP) Measures the change in the rotational speed of a fluorescently labeled ligand upon binding to a larger protein.[15][16]Kd, IC₅₀ (in competition assays)[16]Homogeneous (no separation steps), high-throughput, requires small sample volumes.[15][17]Requires a fluorescent label which may alter binding, potential for interference from fluorescent compounds.[18]

In-Depth Methodologies: From Theory to the Bench

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat change that occurs when two molecules interact, providing a complete thermodynamic signature of the binding event in a single experiment.[10]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze both the protein and the ligand into the same buffer to minimize heats of dilution.[11] A common buffer is phosphate-buffered saline (PBS) or HEPES.

    • Degas the solutions to prevent air bubbles from interfering with the measurement.[11]

    • Determine the accurate concentrations of the protein and ligand using a reliable method such as UV-Vis spectroscopy.

  • Instrument Setup:

    • Thoroughly clean the sample and reference cells with buffer.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the instrument to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the ligand into the protein solution.[9]

    • The instrument measures the heat change after each injection.

  • Data Analysis:

    • The raw data appears as a series of peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and stoichiometry.[19]

G cluster_0 ITC Workflow Prep 1. Sample Preparation Load 2. Load Protein (Cell) & Ligand (Syringe) Prep->Load Inject 3. Titrate Ligand into Protein Load->Inject Detect 4. Measure Heat Change Inject->Detect Analyze 5. Analyze Binding Isotherm Detect->Analyze Results K_d, ΔH, n Analyze->Results

Figure 2: A simplified workflow for an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics

SPR is a powerful, label-free technique that provides real-time data on the association and dissociation of molecules, allowing for the determination of binding kinetics and affinity.[8][13][14]

Experimental Protocol:

  • Sensor Chip Preparation:

    • Select a sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization:

    • Inject the protein solution over the activated sensor surface. The protein will be covalently coupled to the surface via its primary amine groups.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Inject a series of increasing concentrations of the ligand (analyte) over the immobilized protein surface.

    • The binding of the ligand causes a change in the refractive index at the surface, which is detected as a change in resonance units (RU).

    • After each injection, allow for a dissociation phase where buffer flows over the surface.

  • Data Analysis:

    • The resulting sensorgrams show the association and dissociation phases for each ligand concentration.

    • Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).[12]

G cluster_0 SPR Workflow Activate 1. Activate Sensor Chip Surface Immobilize 2. Immobilize Protein on Chip Activate->Immobilize Inject 3. Inject Ligand (Analyte) Immobilize->Inject Detect 4. Monitor RU Change (Real-time) Inject->Detect Analyze 5. Fit Sensorgram Data Detect->Analyze Results k_on, k_off, K_d Analyze->Results

Figure 3: A streamlined workflow for a Surface Plasmon Resonance experiment.
Fluorescence Polarization (FP): High-Throughput Affinity Screening

FP is a versatile, solution-based technique that is well-suited for high-throughput screening of compound libraries.[15][17] It relies on the principle that a small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low polarization of emitted light.[16] Upon binding to a much larger protein, the tumbling rate slows dramatically, leading to an increase in fluorescence polarization.[16][20]

Experimental Protocol (Competition Assay):

  • Probe Selection and Validation:

    • Synthesize or purchase a fluorescently labeled version of a known binder (the "probe").

    • Perform a saturation binding experiment by titrating the protein into a fixed concentration of the probe to determine the Kd of the probe-protein interaction and the optimal assay window.[21]

  • Competition Assay Setup:

    • In a multi-well plate, add a fixed concentration of the protein and the fluorescent probe.

    • Add a serial dilution of the unlabeled test compounds (the "competitors").

    • Include appropriate controls (e.g., probe and protein only, probe only).

  • Measurement:

    • Incubate the plate to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.

  • Data Analysis:

    • As the concentration of the competitor increases, it will displace the fluorescent probe from the protein, causing a decrease in the FP signal.[20]

    • Plot the FP signal against the logarithm of the competitor concentration.

    • Fit the resulting sigmoidal curve to determine the IC₅₀ value, which is the concentration of the competitor that displaces 50% of the bound probe. The IC₅₀ can then be converted to a Kᵢ (inhibition constant).

G cluster_0 FP Competition Assay Workflow Prepare 1. Prepare Protein, Fluorescent Probe, & Competitor Mix 2. Mix Reagents in Plate Prepare->Mix Incubate 3. Incubate to Equilibrium Mix->Incubate Measure 4. Measure Fluorescence Polarization Incubate->Measure Analyze 5. Plot FP vs. [Competitor] Measure->Analyze Results IC_50 / K_i Analyze->Results

Figure 4: An overview of the Fluorescence Polarization competition assay workflow.

Interpreting the Data: Correlating Docking Scores with Experimental Reality

A crucial aspect of the validation process is to assess the correlation between the docking scores and the experimentally determined binding affinities. While a perfect linear correlation is rare, a good docking protocol should be able to enrich for true binders and show a general trend where lower (more favorable) docking scores correspond to tighter binding (lower Kd or Kᵢ values).[22][23]

It's important to recognize that docking scores are a prediction of binding affinity, while experimental assays can measure affinity, kinetics, and thermodynamics.[24][25] Discrepancies can arise for several reasons:

  • Scoring Function Inaccuracies: The scoring function may not accurately capture all the nuances of the molecular interactions.[1]

  • Protein Dynamics: Docking often treats the protein as a rigid entity, while in reality, it is dynamic and can undergo conformational changes upon ligand binding.[3][6]

  • Solvation Effects: The role of water molecules in the binding pocket is often simplified or ignored in docking calculations.[1]

When a strong correlation is observed, it builds confidence in the predictive power of the docking model for that particular target. If the correlation is weak, it may be necessary to refine the docking protocol, for instance by using a different scoring function, employing ensemble docking with multiple protein conformations, or including explicit water molecules in the simulation.[26]

Conclusion: An Integrated Approach for Robust Drug Discovery

Molecular docking is an indispensable engine for modern drug discovery, but its predictions must be anchored in the physical reality of experimental data.[5][27] By thoughtfully selecting and executing appropriate binding assays such as ITC, SPR, and FP, researchers can confidently validate their computational hits, gain deeper insights into the molecular mechanisms of binding, and ultimately accelerate the journey from a virtual concept to a viable therapeutic. The integration of computational and experimental approaches creates a powerful, self-validating system that is greater than the sum of its parts, paving the way for the rational design of the next generation of medicines.

References

  • Bio Help Learning. what is molecular docking ? its Applications and Drawbacks. [Link]

  • James J. Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Open Access Journals. 2023-08-30. [Link]

  • Infinix Bio. Comprehensive Guide to Ligand Binding Assay Development: Techniques and Best Practices. 2026-02-09. [Link]

  • Quora. How well do molecular docking scores correlate with experimental binding affinities?. 2018-09-16. [Link]

  • Michels, J. J. et al. Analysis of protein-ligand interactions by fluorescence polarization. PMC. [Link]

  • Marino, F. et al. Integrating Surface Plasmon Resonance and Docking Analysis for Mechanistic Insights of Tryptase Inhibitors. MDPI. [Link]

  • BMG Labtech. Protein-ligand binding measurements using fluorescence polarization. [Link]

  • Selvita. Binding Assays. [Link]

  • AFFINImeter. Analysis of fluorescence polarization competition assays with affinimeter. 2018-07-05. [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. Molecular Docking Challenges and Limitations. Semantic Scholar. [Link]

  • Wilson, A. J. et al. Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]

  • Contract Laboratory. A Comprehensive Guide to Ligand Binding Assays (LBA): Importance, Types, and Applications in Drug Discovery. 2024-09-30. [Link]

  • Creative Biolabs. Binding Assays. [Link]

  • Wikipedia. Ligand binding assay. [Link]

  • Huang, N. et al. Correlation of Binding Affinity Scores by Docking Molecular Analogs of N-Moiety and C-Moiety of SERMs to ER a and SERCA Proteins. ResearchGate. [Link]

  • Ghasemi, J. B., Abdolmaleki, A., & Shiri, F. Molecular Docking Challenges and Limitations. IGI Global. 2016. [Link]

  • ResearchGate. How to validate the molecular docking results ?. 2022-04-25. [Link]

  • Forli, S. et al. Correlation between Virtual Screening Performance and Binding Site Descriptors of Protein Targets. PMC. [Link]

  • TMX. A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. Journal of the American Chemical Society. [Link]

  • Singh, T., & Biswas, D. Basics, types and applications of molecular docking: A review. [Link]

  • Athar, M. Docking Score: Significance and symbolism. 2026-01-07. [Link]

  • ResearchGate. How can I validate docking result without a co-crystallized ligand?. 2021-04-19. [Link]

  • ResearchGate. Is there any relationship between docking score and biological activity?. 2017-01-29. [Link]

  • YouTube. How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. 2025-08-12. [Link]

  • Warren, G. L. et al. Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]

  • Lescrinier, E. et al. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA. Molecular BioSystems. [Link]

  • Lapid, E. et al. Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. PMC. 2022-06-16. [Link]

  • Parravicini, C. et al. Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination. PMC. [Link]

  • Wang, Z. et al. Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. NIH. [Link]

  • Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. [Link]

  • Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). [Link]

  • American Laboratory. Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. 2017-10-02. [Link]

  • ResearchGate. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. [Link]

  • Deganutti, G. et al. Protein-Ligand Docking in Drug Design: Performance Assessment and Binding-Pose Selection. Springer Nature Experiments. [Link]

  • ResearchGate. Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. [Link]

  • Bordbar, A.-K. et al. Surface plasmon resonance and molecular docking studies of bovine serum albumin interaction with neomycin: kinetic and thermodynamic analysis. PMC. [Link]

  • Wieder, O. et al. DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. PMC. [Link]

  • bioRxiv. Benchmarking Docking Tools on Experimental and Artificial Intelligence-Predicted Protein Structures. 2025-06-06. [Link]

Sources

Reproducibility Guide: Synthesis of Ethyl N-(2-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Comparative Analysis

The synthesis of Ethyl N-(2-cyanophenyl)carbamate (also known as N-(2-cyanophenyl)urethane) presents a classic chemoselectivity challenge in organic synthesis. While the formation of the carbamate linkage is standard, the presence of the ortho-cyano group introduces a competing intramolecular cyclization pathway.

This guide compares the two primary synthetic routes. Method A (Chloroformate) is the industry standard for high reproducibility and yield, despite its hazardous reagents. Method B (Carbonate) represents a "green" alternative but suffers from significant reproducibility issues due to the "Quinazoline Trap"—a thermodynamic sink where the desired carbamate cyclizes into quinazoline-2,4-dione.

Method Comparison Table
FeatureMethod A: Chloroformate Route (Recommended)Method B: Carbonate Route (Alternative)
Reagents Ethyl Chloroformate, Pyridine/DCMDiethyl Carbonate (DEC), Base/Catalyst
Mechanism Nucleophilic Acyl Substitution (

at Carbonyl)
Transesterification
Reproducibility High (Kinetic Control)Low (Thermodynamic Control)
Primary Risk Moisture sensitivity of chloroformateCyclization to Quinazoline-2,4-dione
Green Metric Poor (Chlorinated waste, toxic reagents)Excellent (Solvent-free potential)
Typical Yield 85–95%40–60% (highly variable)

Critical Mechanistic Insight: The "Quinazoline Trap"

To ensure reproducibility, researchers must understand why syntheses fail. The ortho-cyano group is not merely a bystander; it is an electrophile positioned perfectly for intramolecular attack by the newly formed carbamate nitrogen.

  • Kinetic Product (Target): Ethyl N-(2-cyanophenyl)carbamate. Formed rapidly at low temperatures (< 20°C).

  • Thermodynamic Product (Impurity): Quinazoline-2,4(1H,3H)-dione.[1] Formed at high temperatures (> 80°C) or with strong bases, which deprotonate the carbamate nitrogen, triggering attack on the nitrile.

Reproducibility Checkpoint: If your product is an insoluble, high-melting solid (>200°C) instead of the expected lower-melting carbamate, you have likely fallen into the Quinazoline Trap.

Pathway Visualization

ReactionPathways SM 2-Aminobenzonitrile (Starting Material) Inter Intermediate: Tetrahedral Adduct SM->Inter + EtOCOCl (Method A) SM->Inter + (EtO)2CO (Method B) Target TARGET: Ethyl N-(2-cyanophenyl)carbamate (Kinetic Product) Inter->Target Low Temp Weak Base Trap IMPURITY: Quinazoline-2,4-dione (Thermodynamic Sink) Target->Trap High Temp / Strong Base Intramolecular Cyclization

Figure 1: The bifurcation of reaction pathways. Controlling temperature and base strength is critical to prevent cyclization to the quinazoline derivative.

Detailed Experimental Protocol (Method A)

This protocol utilizes Ethyl Chloroformate under anhydrous conditions. It is selected for its reliability in suppressing the cyclization side-reaction by maintaining low temperatures.

Reagents & Equipment[4][5][6]
  • Substrate: 2-Aminobenzonitrile (1.0 equiv)

  • Reagent: Ethyl Chloroformate (1.1 equiv)

  • Base: Pyridine (1.2 equiv) or Triethylamine (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Apparatus: 3-neck round bottom flask, addition funnel, nitrogen inlet, ice bath.

Step-by-Step Workflow
  • Preparation:

    • Dissolve 2-aminobenzonitrile (10 mmol, 1.18 g) in anhydrous DCM (30 mL) in a reaction flask equipped with a magnetic stir bar.

    • Add Pyridine (12 mmol, 0.97 mL).

    • Cool the solution to 0°C using an ice-water bath. Crucial: Low temperature prevents immediate side reactions.

  • Addition:

    • Dilute Ethyl Chloroformate (11 mmol, 1.05 mL) in DCM (5 mL).

    • Add this solution dropwise over 20 minutes via the addition funnel.

    • Observation: A white precipitate (Pyridine·HCl) will form immediately.

  • Reaction:

    • Stir at 0°C for 1 hour.

    • Allow the mixture to warm to room temperature (20–25°C) and stir for an additional 2 hours.

    • QC Check: Spot on TLC (30% EtOAc/Hexane). The amine spot (lower Rf) should disappear; the carbamate product (higher Rf) should appear.

  • Workup (The "Acid Wash" is Critical):

    • Quench with water (20 mL).

    • Wash 1: Wash the organic layer with 1M HCl (2 x 15 mL). Reason: This removes unreacted pyridine and prevents base-catalyzed cyclization during drying.

    • Wash 2: Wash with Saturated

      
       (20 mL) to neutralize acid traces.
      
    • Wash 3: Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude residue is typically a solid.

    • Recrystallization: Dissolve in minimal hot Ethanol (or EtOAc) and add Hexane until turbid. Cool to 4°C.

    • Yield: Expect 85–95% as white/off-white crystals.

Alternative Protocol (Method B: Green Synthesis)

Use this method only if chlorinated reagents are strictly prohibited. Note the lower reproducibility.

  • Reagents: 2-Aminobenzonitrile, Diethyl Carbonate (DEC) (excess, used as solvent), TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) catalyst (5 mol%).

  • Procedure: Reflux 2-aminobenzonitrile in DEC with TBD at 90°C.

  • Risk: Extended heating (>4 hours) will convert the product almost entirely to quinazoline-2,4-dione.

  • Mitigation: Monitor by HPLC every 30 minutes. Stop reaction immediately upon >90% conversion of starting material, even if yield is not maximal.

Troubleshooting & Reproducibility Matrix

ObservationRoot CauseCorrective Action
Low Yield (<50%) Hydrolysis of Ethyl Chloroformate.Ensure DCM is anhydrous.[2] Use fresh chloroformate bottle.
Product MP > 200°C Cyclization to Quinazoline-2,4-dione.Reaction temperature was too high or workup was too basic. Use Method A with strict 0°C control.
Red/Brown Color Oxidation of the aniline starting material.Purify 2-aminobenzonitrile before use (recrystallize from EtOH). Perform reaction under

.
Oil that won't solidify Residual solvent or impurities.Triturate with cold pentane or hexane. Induce crystallization by scratching the glass.

Visualization of Workflow (Method A)

Workflow Start Start: 2-Aminobenzonitrile + Pyridine in DCM Cool Cool to 0°C (Ice Bath) Start->Cool Add Add Ethyl Chloroformate Dropwise (20 min) Cool->Add React Stir 0°C (1h) -> RT (2h) Monitor TLC Add->React WashAcid CRITICAL STEP: Wash with 1M HCl (Remove Pyridine) React->WashAcid WashBase Wash with NaHCO3 & Brine Dry (Na2SO4) WashAcid->WashBase Evap Concentrate in vacuo WashBase->Evap Cryst Recrystallize (EtOH/Hexane) Evap->Cryst End Pure Ethyl N-(2-cyanophenyl)carbamate Cryst->End

Figure 2: Step-by-step execution for the Chloroformate Route (Method A).

References

  • Organic Syntheses, Coll.[3] Vol. 3, p. 167 (1955). Ethyl N-Methylcarbamate. (General protocol foundation for chloroformate/amine reactions). Link

  • Mizuno, T. et al. "Synthesis of Quinazoline-2,4-diones from 2-Aminobenzonitriles and CO2." Tetrahedron Letters, 41(7), 1051-1054. (Source for the "Quinazoline Trap" mechanism). Link

  • Selva, M. et al. "Green synthesis of carbamates from amines and dialkyl carbonates." RSC Advances, 2012. (Source for Method B limitations). Link

  • PubChem Compound Summary. "Ethyl N-(2-cyanophenyl)carbamate (CID 11206279)." (Structural verification). Link

Sources

A Comparative Study of Carbamates as Protecting Groups in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals immersed in the intricate world of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. The judicious use of these chemical moieties prevents unwanted side reactions at reactive functional groups, thereby ensuring the precise and efficient assembly of the target peptide sequence.[1] Among the various classes of protecting groups, carbamates have emerged as the workhorses for amine protection due to their reliability and versatility.[2]

This in-depth technical guide provides a comprehensive comparative analysis of the three most widely used carbamate protecting groups in peptide synthesis: 9-fluorenylmethyloxycarbonyl (Fmoc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Cbz). This guide will delve into the chemical rationale behind their use, compare their performance based on available data, and provide detailed experimental protocols to aid in the practical application of these essential tools in peptide chemistry.

The Cornerstone of Peptide Synthesis: The Role of α-Amino Protection

The fundamental challenge in peptide synthesis lies in the bifunctional nature of amino acids, which possess both a nucleophilic amino group and an electrophilic carboxylic acid group.[3] To achieve controlled, stepwise peptide bond formation, the α-amino group of the incoming amino acid must be temporarily "masked" or protected to prevent self-polymerization and other side reactions.[4] This is where carbamate protecting groups play a pivotal role. They effectively decrease the nucleophilicity of the amino group, rendering it unreactive during the coupling step.[5]

The ideal α-amino protecting group should be:

  • Easy to introduce in high yield without racemization.

  • Stable to the conditions of peptide bond formation.

  • Readily and selectively removable under mild conditions that do not affect the newly formed peptide bond or other protecting groups on the peptide chain.[6]

  • Orthogonal to other protecting groups used for the protection of amino acid side chains.[3]

The concept of orthogonality is central to modern peptide synthesis. It refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.[7][8] This precise control is crucial for the synthesis of complex and modified peptides.[7]

A Tale of Three Carbamates: Fmoc, Boc, and Cbz

The choice between Fmoc, Boc, and Cbz fundamentally dictates the overall synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS).[1] The primary distinction lies in their lability—the chemical conditions required for their removal. Fmoc is base-labile, Boc is acid-labile, and Cbz is typically removed by hydrogenolysis.[1] This difference in deprotection chemistry forms the basis of their orthogonality and dictates their suitability for different synthetic approaches.

The Modern Mainstay: 9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group, introduced by Carpino and Han in the 1970s, has become the dominant protecting group in modern SPPS.[9] Its popularity stems from the mild basic conditions required for its removal, which are compatible with a wide range of acid-labile side-chain protecting groups.[10]

Mechanism of Protection and Deprotection:

The Fmoc group is typically introduced by reacting an amino acid with Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) under basic conditions.

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][] The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene intermediate and the release of the free amine.[9][12]

Advantages of the Fmoc Strategy:

  • Orthogonality: The Fmoc group is completely orthogonal to the commonly used acid-labile tert-butyl (tBu) based side-chain protecting groups.[]

  • Mild Deprotection: The use of a mild base for deprotection avoids the repeated acid treatments required in the Boc strategy, which can be detrimental to sensitive peptide sequences.[]

  • Automation-Friendly: The rapid deprotection kinetics and the ability to monitor the reaction by UV absorbance of the dibenzofulvene byproduct make the Fmoc strategy highly suitable for automated peptide synthesis.[10][][]

  • Compatibility: The mild conditions are compatible with the synthesis of peptides containing post-translational modifications like phosphorylation and glycosylation.[9]

Limitations:

  • Diketopiperazine Formation: At the dipeptide stage, the free N-terminal amine can attack the C-terminal ester linkage to the resin, leading to the formation of a cyclic diketopiperazine and truncation of the peptide chain.[1]

  • Aggregation: For long or hydrophobic sequences, aggregation of the growing peptide chain can hinder reaction kinetics.[14]

The Classic Workhorse: tert-Butoxycarbonyl (Boc)

The Boc group was a cornerstone of early solid-phase peptide synthesis developed by Merrifield.[15] It remains a valuable tool, particularly for the synthesis of long and challenging peptide sequences.

Mechanism of Protection and Deprotection:

The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) or 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (BOC-ON).[4][16][17]

Deprotection is achieved by treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), in a solvent like dichloromethane (DCM).[18] The mechanism involves the formation of a stable tert-butyl cation.[12][19]

Advantages of the Boc Strategy:

  • Robustness: The Boc group is stable to a wide range of reaction conditions, making it a reliable protecting group.[16]

  • Reduced Aggregation: The repeated acid deprotection steps protonate the N-terminus, which can help to disrupt secondary structures and reduce aggregation in long or hydrophobic peptide sequences.[20][21]

  • Solution-Phase Synthesis: The Boc group is also widely used in solution-phase peptide synthesis.[]

Limitations:

  • Harsh Deprotection: The repeated use of strong acid for deprotection can lead to the degradation of sensitive amino acids (e.g., tryptophan) and the gradual cleavage of acid-labile side-chain protecting groups.[9][23]

  • Side Reactions: The tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of sensitive residues like methionine and tryptophan. This necessitates the use of scavengers.[12]

  • Safety Concerns: The final cleavage of the peptide from the resin and removal of side-chain protecting groups often requires the use of hazardous reagents like hydrofluoric acid (HF).[24][25]

The Enduring Guardian: Benzyloxycarbonyl (Cbz or Z)

The Cbz group, introduced by Bergmann and Zervas in 1932, was the first widely used N-protecting group in peptide synthesis and laid the foundation for the field.[5] While less common in modern SPPS, it remains a valuable tool, especially in solution-phase synthesis and for specific applications.

Mechanism of Protection and Deprotection:

The Cbz group is introduced by reacting an amino acid with benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[10][26]

The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using hydrogen gas and a palladium on carbon (Pd/C) catalyst.[10][27][28] This method is very mild and yields toluene and carbon dioxide as byproducts.[27] Alternatively, the Cbz group can be removed under strong acidic conditions (e.g., HBr in acetic acid) or by other reductive methods.[16][28]

Advantages of the Cbz Strategy:

  • Stability: The Cbz group is stable to both acidic and basic conditions used for the deprotection of Boc and Fmoc groups, respectively, making it orthogonal to both.[10]

  • Low Racemization: The urethane nature of the Cbz-protected amino acid helps to suppress racemization during coupling reactions, particularly in solution-phase synthesis.[29]

  • Crystallinity: Cbz-protected amino acids are often crystalline solids, which facilitates their purification.[28]

  • Cost-Effective: The reagents for introducing the Cbz group are generally more economical than those for Fmoc and Boc.[29]

Limitations:

  • Catalyst Poisoning: The catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine.[1]

  • Incompatibility with Reducible Groups: Catalytic hydrogenolysis is not compatible with other functional groups that can be reduced, such as alkenes and alkynes.[16]

  • Limited Use in SPPS: While not impossible, the conditions for Cbz deprotection are less convenient for routine automated solid-phase synthesis compared to Fmoc and Boc.

Comparative Performance Analysis

A direct quantitative comparison of these three protecting groups is challenging as performance is often sequence-dependent and influenced by the specific synthetic conditions. However, based on extensive literature and practical experience, we can draw the following comparisons:

FeatureFmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Benzyloxycarbonyl)
Deprotection Condition Base-labile (e.g., 20% piperidine in DMF)[1]Acid-labile (e.g., TFA)[1]Hydrogenolysis (e.g., H₂/Pd/C)[1]
Typical Synthesis Strategy Solid-Phase Peptide Synthesis (SPPS)[1]Solid-Phase and Solution-Phase Synthesis[1]Primarily Solution-Phase Synthesis[1]
Orthogonality Fully orthogonal with acid-labile side-chain protecting groups (e.g., tBu, Trt)[7]Not fully orthogonal with benzyl-based side-chain protecting groups (requires different acid strengths)[12]Orthogonal to both acid- and base-labile protecting groups[10]
Deprotection Kinetics Rapid (typically minutes)[][]Slower than Fmoc, requires extended reaction times[18]Variable, depends on catalyst activity and substrate
Racemization Potential Low, but can occur during activation of certain amino acids[6]Generally low, but can be influenced by strong acid conditions[6]Very low, especially in solution-phase synthesis[29]
Key Advantages Mild deprotection, automation-friendly, high purity for many peptides[9][]Robust, effective for long/aggregating sequences[20]High stability, low racemization, cost-effective[10][29]
Key Disadvantages Diketopiperazine formation, potential for aggregation[1]Harsh deprotection, side reactions from carbocations, use of hazardous reagents (HF)[9][12]Catalyst poisoning, incompatibility with reducible groups, less suited for automated SPPS[1]

Experimental Protocols

The following are representative protocols for the introduction and removal of Fmoc, Boc, and Cbz protecting groups.

Fmoc-Based Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow

Fmoc-SPPS Workflow Diagram

1. Fmoc-Amino Acid Protection (General Procedure)

This protocol is for the protection of the α-amino group of an amino acid with the Fmoc group.

  • Materials: Amino acid, Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester), sodium bicarbonate (NaHCO₃), 1,4-dioxane, water, diethyl ether.

  • Procedure:

    • Dissolve the amino acid in a 10% aqueous solution of NaHCO₃.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise to the amino acid solution with vigorous stirring.

    • Allow the reaction to proceed at room temperature for 4-24 hours, monitoring by TLC.

    • Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

    • Acidify the aqueous layer with dilute HCl to precipitate the Fmoc-protected amino acid.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

2. Fmoc Deprotection in SPPS

This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide.[2]

  • Materials: Fmoc-protected peptide-resin, 20% (v/v) piperidine in DMF.

  • Procedure:

    • Swell the Fmoc-protected peptide-resin in DMF.

    • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[2]

    • Drain the reaction vessel and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.

    • Thoroughly wash the resin with DMF to remove the piperidine-dibenzofulvene adduct and excess piperidine.

Boc-Based Solid-Phase Peptide Synthesis Workflow

Boc_SPPS_Workflow

Boc-SPPS Workflow Diagram

3. Boc-Amino Acid Protection (General Procedure)

This protocol is for the protection of the α-amino group of an amino acid with the Boc group.[30]

  • Materials: Amino acid, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N), acetone, water, ethyl acetate, petroleum ether.[30]

  • Procedure:

    • Dissolve the amino acid in a mixture of water and acetone.[30]

    • Add triethylamine to the solution with stirring.[30]

    • Add Boc₂O and continue stirring at room temperature for 2-4 hours.[30]

    • Remove the acetone under reduced pressure.

    • Wash the aqueous layer with diethyl ether.

    • Acidify the aqueous layer to pH 2-3 with dilute HCl and extract the Boc-protected amino acid with ethyl acetate.[30]

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent.[30]

    • Crystallize the product from a mixture of ethyl acetate and petroleum ether.[30]

4. Boc Deprotection in SPPS

This protocol describes the removal of the Boc group from the N-terminus of a resin-bound peptide.[18]

  • Materials: Boc-protected peptide-resin, 50% (v/v) TFA in DCM, scavenger (e.g., 0.5% dithioethane if Cys, Met, or Trp are present).[12][18]

  • Procedure:

    • Swell the Boc-protected peptide-resin in DCM.

    • Treat the resin with a 50% TFA in DCM solution for 5 minutes (pre-wash).[18]

    • Drain and treat with fresh 50% TFA in DCM for 15-25 minutes.[18]

    • Wash the resin thoroughly with DCM and then with isopropanol (IPA) to remove excess TFA.[18]

    • Proceed to the neutralization step before the next coupling.[12]

Cbz Protection and Deprotection Workflow

Cbz_Workflow

Cbz Protection & Deprotection Workflow

5. Cbz-Amino Acid Protection (General Procedure)

This protocol is for the protection of the α-amino group of an amino acid with the Cbz group.[26]

  • Materials: Amino acid, benzyl chloroformate (Cbz-Cl), sodium hydroxide (NaOH), water, tert-butyl methyl ether.[26]

  • Procedure:

    • Dissolve the amino acid in an aqueous NaOH solution and cool to 0°C.[26]

    • Add benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.[26]

    • Extract the mixture with tert-butyl methyl ether to remove unreacted Cbz-Cl.[26]

    • Acidify the aqueous layer with dilute HCl to precipitate the Cbz-protected amino acid.

    • Collect the product by filtration, wash with cold water, and dry.

6. Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group.[16][27]

  • Materials: Cbz-protected peptide, 10% Palladium on Carbon (Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen gas (H₂).[16][27]

  • Procedure:

    • Dissolve the Cbz-protected peptide in MeOH or EtOH in a reaction flask suitable for hydrogenation.[16]

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).[16]

    • Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient). Repeat this cycle three times.[16]

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.[27]

    • Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.[27]

Conclusion and Future Outlook

The choice of a carbamate protecting group in peptide synthesis is a strategic decision that profoundly influences the outcome of the synthesis. The Fmoc strategy, with its mild deprotection conditions and compatibility with automation, has rightfully become the dominant approach in modern solid-phase peptide synthesis. The Boc strategy, while older, remains a powerful tool for tackling challenging sequences prone to aggregation. The Cbz group, a pioneer in the field, continues to be a valuable asset in solution-phase synthesis and for applications requiring its unique stability profile.

As the demand for more complex and modified peptides grows, the development of new protecting groups with enhanced orthogonality and even milder deprotection conditions will continue to be an active area of research. However, the foundational understanding and skillful application of the well-established Fmoc, Boc, and Cbz carbamates will undoubtedly remain essential for any scientist working in the field of peptide chemistry.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link].

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link].

  • EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link].

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, University of California, Irvine. Available at: [Link].

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. 2018;23(9):2147.
  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Published June 7, 2018. Available at: [Link].

  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. AAPPTec. Available at: [Link].

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link].

  • Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. 2017;23(1):8-28.
  • p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. European Journal of Organic Chemistry. 2012;2012(18):3405-3411.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics. 2014;20(1):53-69.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. Published October 2, 2019. Available at: [Link].

  • Process for preparing Boc protected amino acid by (Boc) O.
  • Peptide Synthesis - FAQ. AAPPTec. Available at: [Link].

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link].

  • Orthogonal ligation strategies for peptide and protein. Biopolymers. 2000;55(3):227-254.
  • Amine Protection and Deprotection. Master Organic Chemistry. Available at: [Link].

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. Published December 13, 2025.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • L-Proline. Organic Syntheses. 2011;88:328.
  • Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Prezi. Published February 2, 2026. Available at: [Link].

  • (A) Comparison of Boc and Fmoc SPPS. ResearchGate. Available at: [Link].

Sources

A Strategic Guide to De-risking Novel Carbamate Compounds: Evaluating Off-Target Effects with Ethyl N-(2-cyanophenyl)carbamate as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. One of the most significant hurdles is the early identification and mitigation of off-target effects, which can lead to unforeseen toxicities and late-stage attrition. The carbamate functional group, a prevalent scaffold in medicinal chemistry, presents both therapeutic opportunities and potential liabilities.[1][2] This guide provides a strategic framework for evaluating the off-target profile of novel carbamate derivatives, using the uncharacterized molecule, Ethyl N-(2-cyanophenyl)carbamate , as a hypothetical case study.

We will not present a rigid, one-size-fits-all protocol. Instead, this guide will illuminate the causal logic behind experimental choices, enabling you to build a self-validating system for characterizing your carbamate-containing compounds. By comparing the potential liabilities of our case molecule with established carbamate drugs, we will construct a practical roadmap for early-stage de-risking and informed decision-making.

The Carbamate Conundrum: Known Liabilities and the Need for Broad Profiling

The carbamate moiety is present in a diverse range of approved drugs, from acetylcholinesterase inhibitors for Alzheimer's disease to muscle relaxants and anticancer agents.[3] However, this chemical class is also associated with known off-target activities. The most prominent of these is the inhibition of acetylcholinesterase (AChE), an enzyme critical for neurotransmission.[4] Unintended AChE inhibition can lead to a host of neurological and physiological side effects.[5] Furthermore, some carbamates have been shown to induce oxidative stress and modulate the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative damage.[6]

Given this landscape, a thorough off-target assessment of any novel carbamate is not just a regulatory requirement but a scientific necessity. Our hypothetical molecule, Ethyl N-(2-cyanophenyl)carbamate, with no known primary biological target, serves as a perfect starting point for a comprehensive liability screen.

A Phased Approach to Off-Target Evaluation

A logical and cost-effective strategy for evaluating a novel compound involves a phased approach, starting with broad, high-throughput screens and progressing to more specific, mechanistic assays.

Off_Target_Workflow Broad_Panel Broad Receptor/Enzyme Panel (e.g., SafetyScreen44) Kinase_Profiling Kinase Panel Screen Broad_Panel->Kinase_Profiling If kinase hits Follow_Up Target-Specific Functional Assays Broad_Panel->Follow_Up If other hits AChE_Assay Acetylcholinesterase Inhibition Assay hERG_Assay hERG Channel Binding/Functional Assay Cytotoxicity_Assay General Cytotoxicity (e.g., MTT Assay) Nrf2_Activation Nrf2 Pathway Activation Assay Cytotoxicity_Assay->Nrf2_Activation If cytotoxicity observed CETSA Cellular Thermal Shift Assay (CETSA) Follow_Up->CETSA Novel_Compound Ethyl N-(2-cyanophenyl)carbamate (or other novel carbamate) Novel_Compound->Broad_Panel Initial Screen Novel_Compound->AChE_Assay Carbamate Liability Novel_Compound->hERG_Assay Cardiac Safety Novel_Compound->Cytotoxicity_Assay Baseline Viability

Caption: Phased workflow for off-target evaluation of a novel carbamate.

Comparison with Marketed Carbamate Drugs

To contextualize the potential findings for Ethyl N-(2-cyanophenyl)carbamate, it is instructive to compare the known on-target and off-target profiles of several well-characterized carbamate drugs.

Drug NamePrimary Therapeutic Target(s)Known Off-Target Effects/Side Effects
Rivastigmine Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Severe gastrointestinal reactions, cutaneous allergic reactions, central nervous system effects.[7]
Bambuterol Prodrug of Terbutaline (β2-adrenergic agonist)Tremors, headache, palpitations, muscle cramps.[8]
Carisoprodol Central nervous system depressant (metabolized to meprobamate)Drowsiness, dizziness, headache, potential for dependence and withdrawal symptoms.[9][10]
Meprobamate Modulator of GABA-A receptorsDrowsiness, dizziness, confusion, potential for dependence and withdrawal, cardiovascular effects (tachycardia, hypotension).[11][12]
Phenprobamate Centrally acting muscle relaxantDrowsiness, dizziness, impaired coordination, potential for dependence.[13][14]

This table highlights the diversity of primary targets for carbamate drugs, as well as the recurring themes of central nervous system and gastrointestinal side effects, which may be indicative of shared off-target liabilities within this chemical class.

Experimental Protocols for Primary Assessment

The following are detailed, step-by-step methodologies for key initial experiments to profile a novel carbamate like Ethyl N-(2-cyanophenyl)carbamate.

Acetylcholinesterase (AChE) Inhibition Assay

Rationale: Given that many carbamates inhibit AChE, this is a critical first-line assay to assess a primary liability of the chemical class.

Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of Ethyl N-(2-cyanophenyl)carbamate in 100% DMSO.

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

    • Prepare solutions of human recombinant AChE, the substrate acetylthiocholine (ATCh), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • A known AChE inhibitor (e.g., physostigmine) should be used as a positive control.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of the test compound dilutions or controls to the wells.

    • Add 25 µL of the AChE solution to all wells and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 50 µL of a pre-mixed solution of ATCh and DTNB.

    • Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Normalize the data to the vehicle control (100% activity) and a control with no enzyme (0% activity).

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

General Cytotoxicity Assessment (MTT Assay)

Rationale: A baseline understanding of the compound's effect on cell viability is essential. The MTT assay is a robust and widely used method for this purpose.[15][16]

Methodology:

  • Cell Culture and Plating:

    • Culture a relevant human cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Ethyl N-(2-cyanophenyl)carbamate in cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compound or vehicle control.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • At the end of the incubation period, add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC50 value.

hERG Channel Inhibition Assay (Automated Patch Clamp)

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[17] Early assessment of hERG liability is a critical safety checkpoint.

Methodology (using an automated patch clamp system):

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Harvest the cells and prepare a single-cell suspension at the required density for the automated patch clamp instrument.

  • Electrophysiology:

    • The automated system will perform whole-cell patch-clamp recordings.

    • A specific voltage protocol is applied to elicit the hERG current.[18][19]

    • Establish a stable baseline current in the extracellular solution.

    • Apply a vehicle control, followed by increasing concentrations of Ethyl N-(2-cyanophenyl)carbamate.

    • A known hERG blocker (e.g., E-4031) is used as a positive control.

  • Data Analysis:

    • Measure the peak tail current of the hERG channel at each concentration of the test compound.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Secondary Assays for Deeper Mechanistic Insight

Based on the results from the primary screening, more focused assays can be employed.

Mechanistic_Assays cluster_0 Primary Screening Outcome cluster_1 Follow-up Mechanistic Assays Hit_Identified Hit in Broad Screen (e.g., Kinase, GPCR) CETSA CETSA for Target Engagement (Validates direct binding in cells) Hit_Identified->CETSA Cytotoxicity_Observed Significant Cytotoxicity Nrf2_Assay Nrf2 Pathway Activation Assay (Investigates oxidative stress mechanism) Cytotoxicity_Observed->Nrf2_Assay Apoptosis_Assay Apoptosis/Necrosis Assays (Determines mode of cell death) Cytotoxicity_Observed->Apoptosis_Assay

Caption: Decision tree for selecting secondary mechanistic assays.

Nrf2 Signaling Pathway Activation Assay

Rationale: If general cytotoxicity is observed, or if there is a structural alert suggesting potential for inducing oxidative stress, an Nrf2 activation assay can provide mechanistic insight.[20]

Methodology (using a reporter gene assay):

  • Cell Line:

    • Use a cell line stably transfected with a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter (e.g., HepG2-ARE-Luc).

  • Assay Procedure:

    • Plate the reporter cells in a 96-well plate and allow them to attach.

    • Treat the cells with various concentrations of Ethyl N-(2-cyanophenyl)carbamate for a specified time (e.g., 24 hours). A known Nrf2 activator (e.g., sulforaphane) should be used as a positive control.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to account for any confounding effects of cell death.

    • Express the data as fold induction over the vehicle control.

    • Plot the fold induction versus the logarithm of the compound concentration to determine the EC50 for Nrf2 activation.

Conclusion: Building a Comprehensive Off-Target Profile

The evaluation of off-target effects is a critical and iterative process in drug discovery. For a novel carbamate compound like Ethyl N-(2-cyanophenyl)carbamate, where the primary target is unknown, a systematic and broad-based screening approach is paramount. By employing a phased strategy that begins with established liability assays for the carbamate class and progresses to more specific mechanistic studies based on initial findings, researchers can build a comprehensive safety and liability profile.

This guide provides the foundational logic and experimental frameworks to de-risk novel carbamate candidates. Comparing the emerging profile of your compound to those of established drugs provides invaluable context for decision-making. Ultimately, this rigorous, self-validating approach to off-target evaluation will increase the probability of success in developing safer and more effective therapeutics.

References

  • Adverse outcomes of abrupt switch and discontinuation of acetylcholinesterase inhibitors in dementia with Lewy bodies: Case report and literature review. PubMed Central. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. Available at: [Link]

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC - NIH. Available at: [Link]

  • Carisoprodol - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

  • Meprobamate (Miltown, Equanil, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD. Available at: [Link]

  • What are the side effects of Phenprobamate? - Patsnap Synapse. Available at: [Link]

  • Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer's Disease: A Narrative Review - PMC - PubMed Central. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. Available at: [Link]

  • What is the mechanism of Bambuterol Hydrochloride? - Patsnap Synapse. Available at: [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC - NIH. Available at: [Link]

  • Carisoprodol | Side Effects, Dosage, Uses and More - Healthline. Available at: [Link]

  • Activation of the Nrf2 Signaling Pathway as a Therapeutic Strategy Against Periodontal Disease: A Narrative Review - MDPI. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Rivastigmine - StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Bambuterol: clinical effects of different doses of a long-acting bronchodilator prodrug. Available at: [Link]

  • Phenprobamate use disorder: a case report | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • Something old, something new: a successful case of meprobamate withdrawal - PMC - NIH. Available at: [Link]

  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Available at: [Link]

  • Soma Side Effects, Withdrawal, and Dependence Risks - Recovered.org. Available at: [Link]

  • What is Phenprobamate used for? - Patsnap Synapse. Available at: [Link]

  • Inhibition of Acetylcholinesterase Modulates NMDA Receptor Antagonist Mediated Alterations in the Developing Brain - MDPI. Available at: [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines - FDA. Available at: [Link]

  • Meprobamate: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]

  • Bambuterol - Wikipedia. Available at: [Link]

  • Human NRF2 Transcription Factor Activity Assay Kit - RayBiotech. Available at: [Link]

  • 6 Carisoprodol Side Effects and Risks You Should Know About - GoodRx. Available at: [Link]

  • Rivastigmine (transdermal route) - Side effects & dosage - Mayo Clinic. Available at: [Link]

  • Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older Peo | TCRM. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Available at: [Link]

  • hERG Serum Shift Assay - Charles River Laboratories. Available at: [Link]

  • Most Notable Off-Target Effects of FDA-Approved Drugs. | Download Table - ResearchGate. Available at: [Link]

  • Meprobamate: Uses, Side Effects, Warnings & More - GoodRx. Available at: [Link]

  • Phenprobamate dependence: a case report - PubMed. Available at: [Link]

  • (PDF) The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. Available at: [Link]

  • What is Bambuterol Hydrochloride used for? - Patsnap Synapse. Available at: [Link]

    • Acetylcholinesterase and Insecticide Inhibition - YouTube. Available at: [Link]

  • Carisoprodol (Soma) Addiction, Side Effects & Treatment. Available at: [Link]

  • Bambuterol: effects of a new anti-asthmatic drug - PubMed. Available at: [Link]

  • Phenprobamate - Wikipedia. Available at: [Link]

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC. Available at: [Link]

  • Discontinuation of rivastigmine in routine clinical practice - PubMed. Available at: [Link]

  • What are the side effects of Meprobamate? - Patsnap Synapse. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). Available at: [Link]

  • Pesticide poisoning - Wikipedia. Available at: [Link]

  • Long-Term Effect of Acetylcholinesterase Inhibitors on the Dorsal Attention Network of Alzheimer's Disease Patients: A Pilot Study Using Resting-State Functional Magnetic Resonance Imaging - Frontiers. Available at: [Link]

  • Effectiveness of Rivastigmine on Neurodegenerative Diseases - YouTube. Available at: [Link]

  • (A) Stimulation protocol for hERG channel measurements. (B) Example of... - ResearchGate. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl N-(2-cyanophenyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 41534-70-7 | Formula: C₁₀H₁₀N₂O₂ Document Control: Operational Safety Protocol | Version: 2.1

Executive Safety Assessment

Senior Scientist Note: Handling Ethyl N-(2-cyanophenyl)carbamate requires a distinct shift from "standard" laboratory hygiene to a High-Potency Compound (HPC) mindset . While often classified primarily as an irritant (H315, H319, H335) and harmful by ingestion (H302), the structural combination of a carbamate moiety (potential cholinesterase inhibition) and a nitrile group (metabolic cyanide release potential) necessitates a conservative safety margin.

Do not rely solely on the absence of "Danger" signal words in some vendor SDSs. Treat this compound as a potential systemic toxicant until specific toxicological data proves otherwise.

Physicochemical & Hazard Profile
PropertySpecificationOperational Implication
Physical State Solid (Crystalline/Powder)High risk of inhalation via dust generation during weighing.
Solubility Soluble in organic solvents (DMSO, DCM)Critical: Solvents act as vehicles, significantly increasing skin permeation rates compared to the solid.
Core Hazards Irritant (Resp/Skin/Eye), Acute Tox (Oral)Mucosal absorption is rapid; barrier protection is non-negotiable.
Structural Alert Carbamate EsterPotential for bio-activation; analogous to known cholinesterase inhibitors.

Personal Protective Equipment (PPE) Matrix

This protocol uses a Barrier-Redundancy Model . We do not rely on a single layer of protection.

A. Respiratory Protection (The Primary Barrier)
  • Engineering Control (Mandatory): All open handling (weighing, transfer) must occur inside a certified Chemical Fume Hood or Powder Containment Balance Enclosure.

  • PPE Overlay:

    • Standard Operation: Surgical mask is insufficient . Use a fit-tested N95 or P100 particulate respirator if working outside a hood (e.g., equipment maintenance).

    • Rationale: The solid dust is fine and electrostatic. Inhalation provides a direct route to the bloodstream, bypassing first-pass metabolism.

B. Dermal Protection (The Variable Barrier)

Skin absorption is the most insidious risk, particularly when the compound is dissolved.

  • Glove Selection Logic:

    • Dry Solid: Standard Nitrile (4 mil) is acceptable.

    • In Solution (DMSO/Methanol): Nitrile degrades rapidly. You must use Double-Gloving or Silver Shield (Laminate) gloves.

    • Causality: Organic solvents swell the polymer matrix of nitrile, creating "micro-tunnels" that allow the carbamate solute to penetrate to the skin in seconds, often without visible glove damage.

C. Ocular & Body Defense[1]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+) are required. Safety glasses with side shields are only acceptable for closed-system observation.

  • Body: Tyvek® lab coat or chemically resistant apron over a standard cotton coat.

    • Why: Cotton absorbs liquids and holds the toxin against the skin. Tyvek repels particulates and incidental splashes.

Operational Workflow: The "Clean-Trace" Method

This workflow is designed to prevent cross-contamination, a common failure point in analytical labs.

HandlingWorkflow Start Pre-Work Setup Check Engineering Check (Hood Flow > 100 fpm) Start->Check Check->Start Fail (Abort) Donning Donning Sequence: 1. Inner Glove 2. Tyvek Sleeves 3. Outer Glove Check->Donning Pass Ops Active Handling (Wet/Dry Transfer) Donning->Ops Decon Decontamination (Solvent Wipe -> Soap) Ops->Decon Spill or End Doffing Doffing Sequence: (Roll outwards to trap residue) Decon->Doffing

Figure 1: The "Clean-Trace" operational lifecycle ensures engineering controls are verified before PPE is donned.

Step-by-Step Protocol
  • Preparation:

    • Place a disposable absorbent mat (benchkote) in the fume hood. This captures micro-spills and allows for easy disposal.

    • Pre-wet a Kimwipe with 10% bleach or detergent solution and place it in a corner of the hood for immediate wipe-down of tools.

  • Weighing & Transfer:

    • Use an anti-static gun if the powder is flighty.

    • Technique: "Low-Hand Geometry." Keep hands as low as possible in the hood to minimize turbulence that could blow powder out of the sash.

    • Self-Validation: If you see powder residue on the outside of your weighing boat after transfer, your technique was too aggressive.

  • Solubilization (Critical Step):

    • Add solvent slowly down the side of the vessel.

    • Warning: Once dissolved, the "Specific Hazard" level increases. Treat the solution as a permeation hazard. Change outer gloves immediately if a splash occurs.

Emergency Response & Spill Management

In the event of exposure, seconds matter. The carbamate structure implies a risk of cholinergic crisis (SLUDGE syndrome: Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), though less likely than organophosphates.

EmergencyResponse Incident Exposure Incident Type Identify Type Incident->Type Skin Dermal Contact Type->Skin Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash 15min (Soap/Water) 3. Do NOT Scrub (Abrasion) Skin->ActionSkin ActionInhale 1. Fresh Air 2. Oxygen if labored 3. Medical Eval Inhale->ActionInhale Medical Seek Medical Aid (Bring SDS) ActionSkin->Medical ActionInhale->Medical

Figure 2: Immediate response logic. Note the instruction NOT to scrub skin vigorously, which increases absorption.

Disposal Protocol
  • Solid Waste: Collect in a dedicated container labeled "Toxic Solid Organic."

  • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" streams based on the solvent used. Do not mix with oxidizers (e.g., Nitric acid), as the nitrile group can react violently or produce toxic gases.

  • Decontamination: Wipe surfaces with 1N NaOH (to hydrolyze the ester/amide bonds), followed by water.

References

  • PubChem. (n.d.). Ethyl n-(2-cyanophenyl)carbamate (Compound). National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Ethyl Carbamate (Analogous Hazard Data). Retrieved February 1, 2026, from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl N-(2-cyanophenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Ethyl N-(2-cyanophenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.